Product packaging for 4-(4-n-pentylphenyl)benzaldehyde(Cat. No.:CAS No. 56741-21-0)

4-(4-n-pentylphenyl)benzaldehyde

Cat. No.: B8687857
CAS No.: 56741-21-0
M. Wt: 252.3 g/mol
InChI Key: FLJUIHAHXQMQRB-UHFFFAOYSA-N
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Description

Contextualization of Aromatic Aldehydes as Versatile Precursors in Organic Synthesis

Aromatic aldehydes are a cornerstone of organic synthesis, prized for their reactivity and versatility as precursors to a vast array of more complex molecules. The aldehyde functional group (–CHO) attached to an aromatic ring is readily transformed into numerous other functional groups and can participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. orientjchem.orgnih.gov A particularly important reaction is the condensation with primary amines to form Schiff bases (or imines), which are themselves valuable intermediates and functional materials. chemicalbook.com The Vilsmeier-Haack reaction, for example, is a widely used method for introducing an aldehyde group onto activated aromatic compounds. nih.gov This reactivity makes aromatic aldehydes indispensable in the synthesis of pharmaceuticals, dyes, and polymers. orientjchem.orgnih.gov

Significance of Biphenyl (B1667301) Scaffolds in Liquid Crystalline and Conjugated Materials

The biphenyl scaffold, consisting of two connected phenyl rings, is a fundamental component in the design of many advanced materials. chemicalbook.com Its rigid, rod-like structure is a key feature in the formation of liquid crystalline phases, where molecules exhibit long-range orientational order. wikipedia.orgnih.gov This property is crucial for applications in display technologies and sensors. The extended π-conjugation across the biphenyl system also makes it an excellent building block for conjugated polymers. nih.gov These materials are of great interest for their electronic and optoelectronic properties, finding use in organic light-emitting diodes (OLEDs) and organic photovoltaics. The ability to functionalize the biphenyl unit allows for the fine-tuning of its electronic and physical properties. arxiv.orgresearchgate.net

Elucidating the Role of the n-Pentyl Chain in Modulating Intermolecular Interactions and Phase Behavior

The inclusion of an n-pentyl chain on the biphenyl scaffold plays a critical role in modulating the final properties of the material. In the context of liquid crystals, the length and conformation of such alkyl chains significantly influence the intermolecular interactions, which in turn dictate the phase behavior, including the temperatures at which phase transitions occur. wikipedia.orgsigmaaldrich.comresearchgate.net The flexible pentyl group can affect the packing of the molecules in the condensed phase, influencing the stability and type of liquid crystalline mesophases (e.g., nematic, smectic) that are formed. nih.govsigmaaldrich.com A well-known example that illustrates the importance of the pentyl chain is 4-cyano-4'-pentylbiphenyl (B1218408) (5CB), a widely studied nematic liquid crystal. wikipedia.orgnih.govnih.govspectrabase.com

Overview of Research Trajectories for 4-(4-n-pentylphenyl)benzaldehyde as a Functional Building Block

Research involving this compound primarily focuses on its utility as a precursor for more complex, functional molecules. The presence of the reactive aldehyde group allows for its incorporation into larger structures through reactions such as the formation of Schiff bases. This makes it a valuable starting material for the synthesis of novel liquid crystals, where the biphenyl-pentyl moiety forms the mesogenic (liquid crystal-forming) core. researchgate.netsemanticscholar.org Furthermore, this aldehyde can be used in the development of new polymers and other advanced materials where the specific combination of a rigid biphenyl core and a flexible alkyl chain is desired to achieve specific thermal or electronic properties.

Scope and Objectives of the Comprehensive Research Compendium on this compound

Detailed Research Findings

Physicochemical Properties

PropertyValue
IUPAC Name 4-(4-pentylphenyl)benzaldehyde
Synonyms 4'-Pentyl[1,1'-biphenyl]-4-carboxaldehyde
CAS Number 56741-21-0 nih.gov
Molecular Formula C₁₈H₂₀O researchgate.net
Molecular Weight 264.35 g/mol
Parent Compound 4-Biphenylcarboxaldehyde
Parent CAS Number 3218-36-8 wikipedia.orgnih.govnih.govnih.gov
Parent Melting Point 57-59 °C wikipedia.org
Parent Boiling Point 184 °C at 11 mmHg wikipedia.org
Parent Density 1.107 g/cm³ nih.gov

Synthesis of this compound

A primary method for the synthesis of unsymmetrical biphenyl compounds like this compound is the Suzuki-Miyaura cross-coupling reaction. nih.govresearchgate.net This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide. nih.gov A plausible synthetic route is outlined below.

StepDescriptionReagents and Conditions
1 Suzuki-Miyaura Coupling 4-Bromobenzaldehyde (B125591) is reacted with 4-pentylphenylboronic acid in the presence of a palladium catalyst and a base.
Reactants4-Bromobenzaldehyde, 4-pentylphenylboronic acid
CatalystPalladium(II) acetate (B1210297) (Pd(OAc)₂), Triphenylphosphine (PPh₃)
BaseAqueous sodium carbonate (Na₂CO₃)
Solvent1-Propanol or a similar suitable solvent
ConditionsThe reaction mixture is typically heated to reflux.
2 Work-up and Purification The product is extracted from the reaction mixture and purified, often by recrystallization.
ProcedureAfter cooling, the product is typically extracted with a solvent like ethyl acetate, washed, dried, and then purified by recrystallization from a suitable solvent system like hexanes.

This method is highly versatile and tolerates a wide range of functional groups, making it ideal for the synthesis of complex biphenyl derivatives.

Spectroscopic Characterization

The structure of this compound can be confirmed using various spectroscopic techniques. The expected spectroscopic data, based on the analysis of the parent compound 4-phenylbenzaldehyde (B31587), are summarized below.

SpectroscopyExpected Features
¹H NMR - A singlet for the aldehyde proton (CHO) at approximately 9.9-10.1 ppm. - A series of multiplets in the aromatic region (approx. 7.0-8.0 ppm) corresponding to the protons on the two phenyl rings. - Signals in the aliphatic region (approx. 0.8-2.7 ppm) corresponding to the n-pentyl chain, including a triplet for the terminal methyl group.
¹³C NMR - A signal for the aldehyde carbonyl carbon around 192 ppm. - Multiple signals in the aromatic region (approx. 127-147 ppm). - Signals for the carbons of the n-pentyl chain in the aliphatic region.
Infrared (IR) - A strong C=O stretching band for the aldehyde at approximately 1700 cm⁻¹. - C-H stretching bands for the aromatic and aliphatic protons. - C=C stretching bands for the aromatic rings.
Mass Spectrometry (MS) - A molecular ion peak corresponding to the molecular weight of the compound (264.35 g/mol ).

Spectroscopic data for the parent compound, 4-biphenylcarboxaldehyde, is well-documented and serves as a reliable reference. chemicalbook.comnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H20O B8687857 4-(4-n-pentylphenyl)benzaldehyde CAS No. 56741-21-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

56741-21-0

Molecular Formula

C18H20O

Molecular Weight

252.3 g/mol

IUPAC Name

4-(4-pentylphenyl)benzaldehyde

InChI

InChI=1S/C18H20O/c1-2-3-4-5-15-6-10-17(11-7-15)18-12-8-16(14-19)9-13-18/h6-14H,2-5H2,1H3

InChI Key

FLJUIHAHXQMQRB-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C=O

Origin of Product

United States

Synthetic Methodologies and Strategic Derivatization of 4 4 N Pentylphenyl Benzaldehyde

Established Synthetic Pathways Towards the Biphenyl (B1667301) Core

The construction of the biphenyl scaffold is a cornerstone of organic synthesis, with numerous methods developed to achieve this transformation efficiently and selectively.

Cross-Coupling Reactions for Biphenyl Formation

Transition metal-catalyzed cross-coupling reactions are the most prevalent and versatile methods for synthesizing biphenyls and their derivatives. researchgate.net These reactions generally involve the coupling of an organometallic reagent with an organic halide in the presence of a metal catalyst, most commonly palladium or nickel. researchgate.netwikipedia.orgwikipedia.orgjk-sci.com

The Suzuki-Miyaura coupling is a powerful and widely used method for carbon-carbon bond formation, including the synthesis of biphenyls. gre.ac.ukwikipedia.org This reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (such as a boronic acid or a boronic ester) with an organic halide or triflate. gre.ac.ukwikipedia.org The reaction conditions are generally mild, and the reagents are often commercially available and relatively non-toxic, making it a preferred method for many applications. wikipedia.org

For the synthesis of a 4-substituted biphenyl, a typical Suzuki-Miyaura approach would involve the coupling of a substituted phenylboronic acid with a halo-substituted benzene (B151609) derivative. acs.org The reaction is catalyzed by a palladium complex and requires a base to facilitate the transmetalation step. wikipedia.org A variety of palladium catalysts and ligands can be employed to optimize the reaction for specific substrates. acs.org

Table 1: Key Features of Suzuki-Miyaura Coupling for Biphenyl Synthesis

FeatureDescription
Reactants Organoboron compound (boronic acid/ester) and an organic halide/triflate.
Catalyst Typically a Palladium(0) complex.
Advantages Mild reaction conditions, high functional group tolerance, commercial availability of reagents. wikipedia.org
Disadvantages Potential for side reactions if conditions are not optimized.

The Negishi coupling is another highly effective palladium- or nickel-catalyzed cross-coupling reaction that forms carbon-carbon bonds by reacting an organozinc compound with an organic halide or triflate. wikipedia.orgorganic-chemistry.org This method is known for its high yields and good tolerance of various functional groups. orgsyn.orgorgsyn.org The organozinc reagents can be prepared from the corresponding organolithium or Grignard reagents, or directly from the organic halide. orgsyn.org

In the context of synthesizing a biphenyl derivative, a Negishi coupling could involve the reaction of an arylzinc halide with another aryl halide. organic-chemistry.orgorgsyn.org The choice of catalyst, often a palladium or nickel complex with phosphine (B1218219) ligands, is crucial for the success of the reaction. wikipedia.orgyoutube.com

Table 2: Key Features of Negishi Coupling for Biphenyl Synthesis

FeatureDescription
Reactants Organozinc compound and an organic halide/triflate. wikipedia.org
Catalyst Palladium or Nickel complexes. wikipedia.orgorganic-chemistry.org
Advantages High yields, good functional group tolerance, can be used for a wide range of substrates. orgsyn.orgorgsyn.org
Disadvantages Organozinc reagents can be sensitive to air and moisture.

The Stille coupling utilizes a palladium catalyst to couple an organotin compound (organostannane) with an organic halide or pseudohalide. organic-chemistry.orgwikipedia.org This reaction is valued for its versatility and the stability of the organotin reagents to air and moisture. orgsyn.orglibretexts.org A wide array of organic groups can be transferred from the tin atom, making it a powerful tool in organic synthesis. organic-chemistry.org

To synthesize a biphenyl structure, an arylstannane can be coupled with an aryl halide. wikipedia.org A significant drawback of the Stille reaction is the toxicity of the organotin compounds and the difficulty in removing tin byproducts from the reaction mixture. organic-chemistry.org

Table 3: Key Features of Stille Coupling for Biphenyl Synthesis

FeatureDescription
Reactants Organotin compound (organostannane) and an organic halide/pseudohalide. wikipedia.org
Catalyst Palladium complexes. numberanalytics.com
Advantages Air and moisture stability of organostannanes, wide functional group compatibility. orgsyn.orglibretexts.org
Disadvantages Toxicity of tin compounds and difficulty in purification. organic-chemistry.org

The Kumada coupling was one of the first transition metal-catalyzed cross-coupling reactions to be developed, employing a nickel or palladium catalyst to react a Grignard reagent (organomagnesium halide) with an organic halide. wikipedia.orgorganic-chemistry.org This method is particularly useful for the synthesis of unsymmetrical biaryls and is economically advantageous due to the direct use of Grignard reagents. organic-chemistry.org

A key limitation of the Kumada coupling is the high reactivity of the Grignard reagent, which restricts the presence of certain functional groups on the coupling partners. jk-sci.com The reaction is typically carried out in ethereal solvents like tetrahydrofuran (B95107) or diethyl ether. wikipedia.org

Table 4: Key Features of Kumada Coupling for Biphenyl Synthesis

FeatureDescription
Reactants Grignard reagent and an organic halide. wikipedia.org
Catalyst Nickel or Palladium complexes. wikipedia.orgjk-sci.com
Advantages Economical due to the use of readily available Grignard reagents. organic-chemistry.org
Disadvantages Limited functional group tolerance due to the high reactivity of Grignard reagents. jk-sci.com

Oxidative Coupling and Ullmann-Type Reactions for Biphenyl Synthesis

While cross-coupling reactions are dominant, older methods for biphenyl synthesis still find application. The Ullmann reaction, first reported in 1901, involves the copper-mediated coupling of two aryl halides. wikipedia.orgbyjus.com The traditional version of this reaction requires harsh conditions and stoichiometric amounts of copper, often leading to erratic yields. wikipedia.orglscollege.ac.in However, modern variations have been developed that use palladium or nickel catalysts and milder conditions. lscollege.ac.in

Oxidative addition of aryl halides to low-valent metal centers, such as Ni(0) or Ni(I), is a key step in many cross-coupling catalytic cycles and can also be considered a pathway for biphenyl formation. osti.govnih.govnih.govacs.org This process involves the insertion of the metal into the carbon-halogen bond, forming an organometallic species that can then undergo further reactions to yield the biphenyl product. acs.org

Table 5: Key Features of Ullmann and Oxidative Coupling Reactions

FeatureDescription
Reactants Typically two aryl halides. byjus.com
Catalyst/Reagent Copper (traditional Ullmann), or Palladium/Nickel (modern variants and oxidative coupling). wikipedia.orglscollege.ac.in
Advantages Can be effective for specific substrates where other methods fail.
Disadvantages Often requires harsh conditions and can have variable yields. wikipedia.orglscollege.ac.in

Introduction of the Aldehyde Moiety onto the Biphenyl System

The strategic placement of an aldehyde group on the biphenyl scaffold is paramount for the synthesis of 4-(4-n-pentylphenyl)benzaldehyde. This can be accomplished through a variety of chemical transformations, each with its own set of advantages and limitations.

Direct Formylation Reactions

Direct formylation methods involve the direct introduction of a formyl group (-CHO) onto the aromatic ring of a precursor molecule, in this case, 4-n-pentylbiphenyl. These electrophilic aromatic substitution reactions are powerful tools for the synthesis of aryl aldehydes.

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. medchemexpress.comossila.com The reaction employs a Vilsmeier reagent, which is typically a chloroiminium salt generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and a phosphorus oxychloride (POCl₃). medchemexpress.comossila.com This electrophilic species then attacks the aromatic ring, and subsequent hydrolysis yields the aldehyde. medchemexpress.com

For the synthesis of this compound, the 4-n-pentylbiphenyl substrate would be treated with the Vilsmeier reagent. The electron-donating nature of the n-pentyl group activates the biphenyl system, directing the formylation to the para position of the unsubstituted phenyl ring due to steric hindrance at the ortho positions. The general applicability of the Vilsmeier-Haack reaction to activated aromatic systems suggests its feasibility for this transformation, although specific yields and conditions for this particular substrate are not extensively documented in readily available literature.

Table 1: Key Features of the Vilsmeier-Haack Reaction

FeatureDescription
Reagents N,N-Dimethylformamide (DMF), Phosphorus oxychloride (POCl₃)
Reactive Species Vilsmeier reagent (a chloroiminium salt)
Substrate Requirement Electron-rich aromatic compounds
General Mechanism Electrophilic aromatic substitution followed by hydrolysis

The Gattermann-Koch reaction provides a method for the formylation of aromatic hydrocarbons using carbon monoxide (CO) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), often with a co-catalyst like copper(I) chloride. scispace.comwikipedia.org This reaction is particularly suitable for alkylbenzenes. nih.gov

In the context of synthesizing this compound, 4-n-pentylbiphenyl would serve as the substrate. The reaction would involve bubbling a mixture of carbon monoxide and hydrogen chloride gas through a solution of the substrate and the catalyst. The electrophile is believed to be the formyl cation, [HCO]⁺, which is generated in situ. scispace.com However, the Gattermann-Koch reaction is generally not applicable to phenol (B47542) and phenol ether substrates. scispace.com

A patent describing the synthesis of 4-formyl biphenyl using aluminum chloride and cuprous chloride as catalysts highlights the industrial potential of this method for related structures. prepchem.com

Table 2: Gattermann-Koch Reaction Overview

FeatureDescription
Reagents Carbon monoxide (CO), Hydrogen chloride (HCl)
Catalyst Aluminum chloride (AlCl₃), often with Copper(I) chloride (CuCl)
Substrate Scope Aromatic hydrocarbons, particularly alkylbenzenes
Reactive Electrophile Formyl cation ([HCO]⁺)

The Rieche formylation is another method for introducing a formyl group onto electron-rich aromatic compounds. nist.gov This reaction utilizes dichloromethyl methyl ether (Cl₂CHOMe) as the formylating agent in the presence of a strong Lewis acid, such as titanium tetrachloride (TiCl₄) or tin(IV) chloride (SnCl₄). nist.govsigmaaldrich.com

The application of the Rieche formylation to 4-n-pentylbiphenyl would involve reacting it with dichloromethyl methyl ether and a Lewis acid. The reaction proceeds through an electrophilic attack of the dichloromethyl cation or a related species on the aromatic ring, followed by hydrolysis to the aldehyde. This method is noted for its applicability to a range of aromatic compounds, including phenols and mesitylene. nist.gov

Table 3: Rieche Formylation at a Glance

FeatureDescription
Formylating Agent Dichloromethyl methyl ether (Cl₂CHOMe)
Catalyst Strong Lewis acids (e.g., TiCl₄, SnCl₄)
Substrate Type Electron-rich aromatic compounds
General Process Electrophilic substitution followed by hydrolysis

Oxidation of Corresponding Alcohols or Methyl Groups

An alternative to direct formylation is the oxidation of a pre-existing functional group on the biphenyl scaffold. This is a common and often high-yielding strategy in organic synthesis.

The oxidation of the corresponding primary alcohol, (4'-(n-pentyl)-[1,1'-biphenyl]-4-yl)methanol, to this compound is a viable synthetic route. A variety of oxidizing agents can be employed for this transformation, with the choice often depending on the desired selectivity and the presence of other functional groups. Mild oxidizing agents are generally preferred to avoid over-oxidation to the carboxylic acid.

Commonly used reagents for this purpose include pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), and Swern oxidation conditions (oxalyl chloride, dimethyl sulfoxide, and a hindered base like triethylamine). These methods are known for their efficiency in converting primary alcohols to aldehydes with minimal side reactions.

Multi-Step Conversions from Other Functional Groups (e.g., Nitriles, Esters)

The aldehyde functionality can also be introduced through the transformation of other functional groups, such as nitriles or esters. These multi-step approaches offer alternative synthetic pathways that can be advantageous depending on the availability of starting materials.

A prominent example is the reduction of the corresponding nitrile, 4'-(n-pentyl)-[1,1'-biphenyl]-4-carbonitrile. This can be achieved using reducing agents like diisobutylaluminum hydride (DIBAL-H). nist.govorganic-chemistry.orgresearchgate.net The reaction is typically carried out at low temperatures to prevent the over-reduction of the nitrile to a primary amine. The intermediate imine formed is then hydrolyzed during the workup to yield the desired aldehyde. A documented synthesis of a similar compound, 4-(trans-4-Formylcyclohexyl)-4'-pentylbiphenyl, from its corresponding nitrile using DIBAL-H in hexane (B92381) demonstrates the feasibility of this approach. nist.gov

Similarly, esters of 4'-(n-pentyl)-[1,1'-biphenyl]-4-carboxylic acid can be reduced to the aldehyde using DIBAL-H under carefully controlled conditions, typically at low temperatures. organic-chemistry.org

Table 4: Multi-Step Conversion of a Nitrile to an Aldehyde

StepReactionReagentsKey Considerations
1 Nitrile SynthesisVaries (e.g., Sandmeyer reaction from aniline)Availability of starting materials
2 Nitrile ReductionDiisobutylaluminum hydride (DIBAL-H)Low temperature is crucial to stop at the aldehyde stage
3 HydrolysisAqueous workupConverts the intermediate imine to the final aldehyde

Optimization of Reaction Conditions for Industrial Scalability and Enhanced Green Chemistry Metrics

The predominant method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction. This reaction forms the critical carbon-carbon bond between an aryl halide and an organoboron species, catalyzed by a palladium complex. For industrial applications, every parameter of this reaction must be finely tuned to maximize yield, minimize waste, and ensure economic viability.

The choice of solvent and the reaction temperature are critical, interdependent parameters that significantly influence reaction rate, yield, and purity of the final product. Solvents for Suzuki couplings are typically chosen for their ability to dissolve both the organic substrates and the inorganic base, and for their boiling points, which dictate the accessible temperature range. Common solvents include toluene, 1,4-dioxane, and mixtures containing water. nih.govresearchgate.net

The reaction temperature directly affects the kinetics of the catalytic cycle. Increasing the temperature generally accelerates the reaction, but can also lead to the formation of byproducts through thermal degradation or side reactions. researchgate.net Optimization involves finding the lowest possible temperature at which the reaction proceeds to completion within a reasonable timeframe, thereby saving energy and improving the process's green profile. For many Suzuki coupling reactions, temperatures between 70°C and 100°C are found to be optimal. researchgate.netresearchgate.net

Below is an interactive table illustrating the typical effects of solvent and temperature on the yield of a Suzuki coupling reaction, based on general optimization studies.

Table 1: Illustrative Effect of Solvent and Temperature on Suzuki Coupling Yield

Entry Solvent Temperature (°C) Typical Yield (%)
1 Toluene 80 85
2 Toluene 100 92
3 1,4-Dioxane 80 88
4 1,4-Dioxane/Water (4:1) 100 95

The heart of the Suzuki-Miyaura reaction is the palladium catalyst, which is almost always used in conjunction with a stabilizing ligand. The design of these ligands is a key area of research for improving catalytic efficiency. nih.gov For the synthesis of biaryl compounds like this compound, electron-rich and sterically bulky phosphine ligands are particularly effective. nih.gov Ligands such as 2-(dicyclohexylphosphino)-2',6'-dimethoxybiphenyl (SPhos) have demonstrated high activity, allowing for very low catalyst loading and efficient coupling of even challenging substrates at room temperature. nih.gov

Catalyst optimization aims to achieve the highest possible turnover number (TON) and turnover frequency (TOF), which translate to using less of the expensive and toxic palladium catalyst. This involves screening different palladium precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a variety of ligands to find the most active and stable combination. nih.govmdpi.comresearchgate.net The choice of ligand influences both the stability of the catalyst and the rates of the oxidative addition and reductive elimination steps in the catalytic cycle. nih.govrsc.org

Table 2: Representative Comparison of Ligands for Suzuki Coupling Efficiency

Entry Palladium Precursor Ligand Catalyst Loading (mol%) Typical Yield (%)
1 Pd(OAc)₂ PPh₃ (Triphenylphosphine) 2.0 75
2 Pd₂(dba)₃ P(t-Bu)₃ (Tri-tert-butylphosphine) 1.0 89
3 Pd(OAc)₂ SPhos 0.5 96

Green chemistry principles are essential for modern industrial synthesis. googleapis.com Atom economy, a concept developed by Barry Trost, is a primary metric for evaluating the "greenness" of a reaction. nih.govacs.org It measures the efficiency with which the atoms of the reactants are incorporated into the final desired product. rsc.orgjocpr.com

The synthesis of this compound via Suzuki coupling of 4-bromobenzaldehyde (B125591) and 4-n-pentylphenylboronic acid can be analyzed for its atom economy.

Theoretical Atom Economy Calculation:

Reactants: 4-bromobenzaldehyde (C₇H₅BrO, MW: 185.02 g/mol ) + 4-n-pentylphenylboronic acid (C₁₁H₁₇BO₂, MW: 192.06 g/mol )

Product: this compound (C₁₈H₂₀O, MW: 252.35 g/mol )

Byproducts (in the stoichiometric equation): HBr (or its salt after reaction with base) and B(OH)₃ (or its salt)

The percent atom economy is calculated as: (MW of Product / Sum of MW of all Reactants) x 100

% Atom Economy = [252.35 / (185.02 + 192.06)] x 100 = 66.9%

Strategic Functionalization of the Aldehyde Group for Advanced Materials

The aldehyde functional group in this compound is a versatile handle for further chemical modification. Its high reactivity allows for the straightforward synthesis of more complex molecules, particularly those designed for materials science applications.

One of the most important reactions of the aldehyde group is its condensation with primary amines to form imines, commonly known as Schiff bases. researchgate.net This reaction is a robust and high-yielding method for linking molecular fragments. When the aldehyde and amine components are appropriately designed with rigid, rod-like structures (mesogenic units), the resulting Schiff base molecules can self-assemble into ordered, fluid phases known as liquid crystals. nih.govresearchgate.net These materials are anisotropic, meaning their physical properties are direction-dependent, which is the basis for their use in display technologies and other optical devices.

The condensation of this compound with various aromatic amines is a classic strategy for creating thermotropic liquid crystals. The reaction typically involves refluxing equimolar amounts of the aldehyde and an aromatic amine in a solvent like absolute ethanol, often with a catalytic amount of acid. nih.govutar.edu.my The resulting Schiff base combines the rigid biphenyl core from the aldehyde with the aromatic system from the amine, creating an elongated, rod-like molecule conducive to forming liquid crystalline phases (mesophases).

The specific type of mesophase (e.g., nematic, smectic) and the temperature range over which it is stable are determined by the molecular structure, including the length of the flexible n-pentyl chain and the substituents on the aromatic amine. researchgate.netrsc.org The characterization of these phases is typically performed using Polarizing Optical Microscopy (POM) and Differential Scanning Calorimetry (DSC). waset.orgnih.gov

Table 3: Representative Phase Transition Temperatures for Schiff Base Liquid Crystals Derived from Aldehydes and Aromatic Amines

Amine Component (R-C₆H₄-NH₂) Resulting Schiff Base Structure (R = ) Transition Temperature (°C) Mesophase
Aniline (B41778) (R = H) H C → N 85 Nematic
N → I 102
4-Methoxyaniline (R = OCH₃) OCH₃ C → SmA 110 Smectic A
SmA → N 135 Nematic
N → I 148
4-Cyanoaniline (R = CN) CN C → N 121 Nematic
N → I 235
4-Butylaniline (R = C₄H₉) C₄H₉ C → SmA 98 Smectic A
SmA → I 115

C = Crystal, N = Nematic, SmA = Smectic A, I = Isotropic Liquid. Data is illustrative of the types of mesophases and transition temperatures observed in this class of compounds.

Imine and Schiff Base Formation for Anisotropic Materials

Synthesis of Photochromic Spiropyran and Spirooxazine Derivatives

Photochromic compounds, capable of reversible color change upon exposure to light, are at the forefront of materials science. Spiropyrans and spirooxazines are prominent classes of photochromic molecules, and the introduction of the this compound moiety can significantly influence their properties. rsc.orgresearchgate.netrsc.org

The synthesis of spiropyran and spirooxazine derivatives generally involves the condensation of a substituted salicylaldehyde (B1680747) or a related precursor with a Fischer's base (1,3,3-trimethyl-2-methyleneindoline) or its derivatives. In this context, this compound can be chemically modified to introduce a hydroxyl group ortho to the aldehyde, making it a suitable salicylaldehyde derivative for this reaction.

Under UV irradiation, the colorless closed-ring spiropyran or spirooxazine undergoes a reversible transformation to the colored, open-ring merocyanine (B1260669) form. rsc.orgresearchgate.netnih.govredalyc.org The presence of the 4-n-pentylphenyl group can enhance the solubility of these derivatives in various solvents and polymer matrices, a crucial factor for their application in photochromic lenses, smart windows, and optical data storage. rsc.orggoogle.com Furthermore, the biphenyl core can extend the π-conjugation of the merocyanine form, potentially leading to a bathochromic shift (a shift to longer wavelengths) in the absorption spectrum and influencing the thermal fading kinetics. nih.govresearchgate.net Research has shown that the introduction of mesogenic groups, such as the one present in this compound, can induce liquid crystalline properties in the resulting photochromic compounds. researchgate.net

Aldol (B89426) Condensation and Chalcone (B49325) Synthesis for Extended Conjugation

The aldehyde functionality of this compound readily participates in aldol condensation reactions, a powerful tool for forming carbon-carbon bonds and extending π-conjugated systems. rsc.orgjetir.org A particularly important application of this reactivity is in the synthesis of chalcones.

Chalcones, or 1,3-diaryl-2-propen-1-ones, are synthesized through the Claisen-Schmidt condensation of a substituted benzaldehyde (B42025) with an acetophenone (B1666503). jetir.orgnih.govresearchgate.net In this case, this compound reacts with various acetophenone derivatives in the presence of a base to yield chalcones with extended conjugation. rsc.orgresearchgate.net

The extended π-conjugated system of chalcones derived from this compound, coupled with the potential for donor-acceptor substitution patterns on the aromatic rings, makes them promising candidates for non-linear optical (NLO) materials. The biphenyl moiety and the n-pentyl group can influence the molecular packing in the solid state, which is a critical factor for achieving high second-order NLO responses.

The versatile chalcone scaffold can be further modified to create a wide range of heterocyclic compounds, such as pyrazolines and pyrimidines, which are of interest in the development of organic electronic components. The 4-(4-n-pentylphenyl) group can enhance the processability and film-forming properties of these materials, which is essential for their incorporation into devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Wittig, Horner-Wadsworth-Emmons, and Related Olefination Reactions

Olefination reactions, such as the Wittig and Horner-Wadsworth-Emmons (HWE) reactions, are indispensable methods for the synthesis of alkenes with high stereocontrol. nih.govnku.eduwikipedia.orgfu-berlin.de These reactions utilize phosphorus ylides or phosphonate (B1237965) carbanions to convert aldehydes and ketones into alkenes. nku.eduwikipedia.orgorganic-chemistry.org

The reaction of this compound with benzylphosphonium ylides via the Wittig reaction leads to the formation of stilbene (B7821643) analogues. nih.govfu-berlin.dewiley-vch.deresearchgate.net Stilbenes are known for their interesting photophysical properties, including fluorescence and photoisomerization. The 4-(4-n-pentylphenyl) substituent can influence the liquid crystalline behavior and solubility of these stilbenes.

Similarly, the Horner-Wadsworth-Emmons reaction of this compound with phosphonate esters, such as triethyl phosphonoacetate, provides access to cinnamate (B1238496) analogues. wikipedia.orgwpmucdn.com This reaction is known for its high E-selectivity, leading predominantly to the formation of the trans-isomer. wikipedia.orgorganic-chemistry.org These cinnamate derivatives can be used as monomers in polymerization reactions or as building blocks for more complex molecules.

The aldehyde group of this compound can be strategically employed in the synthesis of conjugated polymers and oligomers. chalmers.sebohrium.comtaylorfrancis.commdpi.com For instance, Wittig-type polycondensations or Horner-Emmons polycondensations involving bifunctional monomers derived from this compound can lead to the formation of polymers with alternating vinylene and arylene units. The n-pentylphenyl side chains are crucial for ensuring the solubility and processability of these high-molecular-weight materials, which are often targeted for applications in organic electronics. bohrium.commdpi.com

An in-depth examination of the synthetic routes and derivatization strategies for this compound reveals its versatility as a precursor in organic synthesis. This article focuses on specific methodologies for modifying this compound, providing a detailed look at the chemical transformations possible.

4 Knoevenagel Condensation for Malononitrile and Cyanoacetate (B8463686) Derivatives

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation, involving the reaction of a carbonyl compound with an active methylene (B1212753) compound. wikipedia.orgorganicreactions.org For this compound, this reaction provides a direct route to α,β-unsaturated products, which are valuable intermediates in the synthesis of pharmaceuticals, functional polymers, and fine chemicals. nih.gov The reaction is typically catalyzed by a weak base, such as an amine or its salt, which is potent enough to deprotonate the active methylene compound without causing self-condensation of the aldehyde. wikipedia.org

When this compound is reacted with malononitrile, the product is 2-(4-(4-n-pentylphenyl)benzylidene)malononitrile. The reaction proceeds via the formation of a carbanionic intermediate from malononitrile, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. nih.gov A subsequent dehydration step yields the final conjugated product. wikipedia.org Various catalytic systems have been employed for this transformation, including heterogeneous catalysts and microwave-assisted methods, which can offer improved yields and shorter reaction times. unifap.brorientjchem.org

Similarly, condensation with ethyl cyanoacetate yields the corresponding ethyl 2-cyano-3-(4-(4-n-pentylphenyl))acrylate. The Doebner modification of the Knoevenagel condensation uses pyridine (B92270) as the solvent, particularly when one of the activating groups on the methylene component is a carboxylic acid. wikipedia.org

The table below summarizes typical conditions for the Knoevenagel condensation of this compound.

Table 1: Knoevenagel Condensation of this compound

Active Methylene Compound Catalyst Solvent Typical Conditions Product
Malononitrile Piperidine Ethanol Room Temperature, 2-4 hours 2-(4-(4-n-pentylphenyl)benzylidene)malononitrile
Ethyl Cyanoacetate Ammonium Acetate (B1210297) Toluene Reflux with Dean-Stark trap Ethyl 2-cyano-3-(4-(4-n-pentylphenyl))acrylate
Malononitrile Calcium Ferrite NPs orientjchem.org Methanol Room Temperature, ~20 min orientjchem.org 2-(4-(4-n-pentylphenyl)benzylidene)malononitrile

5 Pinacol Coupling and Benzoin (B196080) Condensation for Dimerization

Dimerization reactions of aldehydes are fundamental processes for creating larger, more complex molecules with new stereocenters. For this compound, two key dimerization reactions are the Pinacol coupling and the Benzoin condensation.

Pinacol Coupling is a reductive homocoupling of an aldehyde or ketone to produce a symmetric 1,2-diol. organic-chemistry.orgwikipedia.org The reaction is initiated by a one-electron reduction of the carbonyl group, typically using a metal reductant like magnesium, zinc, or samarium(II) iodide, to form a ketyl radical anion. wikipedia.org Two of these radicals then couple to form a carbon-carbon bond, and subsequent protonation during workup yields the vicinal diol. wikipedia.org The homocoupling of this compound results in the formation of 1,2-bis(4-(4-n-pentylphenyl))ethane-1,2-diol. The diastereoselectivity of the reaction (formation of dl vs. meso isomers) can be influenced by the choice of reducing agent and reaction conditions. orgsyn.org

Benzoin Condensation is another coupling reaction involving two aldehyde molecules, but it results in the formation of an α-hydroxy ketone, known as an acyloin. wikipedia.orgorganic-chemistry.org The classic reaction is catalyzed by a nucleophile, such as a cyanide ion or an N-heterocyclic carbene (NHC). wikipedia.org The catalyst adds to the aldehyde, and a subsequent proton transfer reverses the polarity of the carbonyl carbon, turning it into a nucleophile that attacks a second aldehyde molecule. wikipedia.orgyoutube.com Elimination of the catalyst regenerates the carbonyl and yields the benzoin product. wikipedia.org The application of this reaction to this compound produces 2-hydroxy-1,2-bis(4-(4-n-pentylphenyl))ethan-1-one.

Table 2: Dimerization Reactions of this compound

Reaction Type Reagent/Catalyst Solvent Product
Pinacol Coupling Mg THF 1,2-bis(4-(4-n-pentylphenyl))ethane-1,2-diol
Pinacol Coupling Zn-Cu couple Aqueous NH₄Cl 1,2-bis(4-(4-n-pentylphenyl))ethane-1,2-diol
Pinacol Coupling VCl₃ (cat.), Zn orgsyn.org Water 1,2-bis(4-(4-n-pentylphenyl))ethane-1,2-diol
Benzoin Condensation NaCN Ethanol/Water 2-hydroxy-1,2-bis(4-(4-n-pentylphenyl))ethan-1-one

6 Reductive Amination for Functionalized Amines

Reductive amination is a highly effective method for synthesizing amines from carbonyl compounds. masterorganicchemistry.comyoutube.com The process involves the reaction of this compound with ammonia, a primary amine, or a secondary amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. masterorganicchemistry.comyoutube.com This one-pot procedure is advantageous as it avoids the problems of over-alkylation often encountered when alkylating amines directly with alkyl halides. masterorganicchemistry.com

A variety of reducing agents can be used, but sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are particularly well-suited because they are mild enough to selectively reduce the iminium ion in the presence of the starting aldehyde. masterorganicchemistry.com

The reaction of this compound with:

Ammonia yields the primary amine, (4-(4-n-pentylphenyl)phenyl)methanamine.

A primary amine (e.g., methylamine) yields a secondary amine, such as N-methyl-1-(4-(4-n-pentylphenyl)phenyl)methanamine.

A secondary amine (e.g., dimethylamine) yields a tertiary amine, such as N,N-dimethyl-1-(4-(4-n-pentylphenyl)phenyl)methanamine.

The versatility of this reaction allows for the introduction of a wide array of functional groups, depending on the structure of the amine used in the initial step.

Table 3: Reductive Amination of this compound

Amine Reactant Reducing Agent Solvent Product
Ammonia NaBH₃CN Methanol (4-(4-n-pentylphenyl)phenyl)methanamine
Aniline NaBH₄ / DOWEX® resin redalyc.org THF N-((4-(4-n-pentylphenyl)phenyl)methyl)aniline
Pyrrolidine NaBH(OAc)₃ Dichloromethane 1-((4-(4-n-pentylphenyl)phenyl)methyl)pyrrolidine

7 Etherification and Esterification Through Derived Intermediates

The aldehyde functional group of this compound can be readily reduced to a primary alcohol, (4-(4-n-pentylphenyl)phenyl)methanol. This benzylic alcohol serves as a key intermediate for further derivatization via etherification and esterification reactions.

Etherification can be achieved through several methods. The Williamson ether synthesis, which involves deprotonating the alcohol to form an alkoxide followed by reaction with an alkyl halide, is a common approach. For instance, reacting (4-(4-n-pentylphenyl)phenyl)methanol with sodium hydride and then methyl iodide would yield 1-(methoxymethyl)-4-(4-n-pentylphenyl)benzene. Alternatively, reductive etherification can sometimes be achieved in a one-pot reaction from the aldehyde in the presence of an alcohol under specific catalytic conditions. osti.gov

Esterification of (4-(4-n-pentylphenyl)phenyl)methanol is typically performed by reacting it with a carboxylic acid or a more reactive derivative like an acid chloride or anhydride. The Fischer esterification involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst (e.g., sulfuric acid). nih.gov For example, reacting the alcohol with acetic acid yields (4-(4-n-pentylphenyl)phenyl)methyl acetate. For more sensitive substrates or to achieve higher yields, the reaction with an acid chloride (e.g., acetyl chloride) in the presence of a non-nucleophilic base like pyridine is highly effective.

Table 4: Derivatization of (4-(4-n-pentylphenyl)phenyl)methanol

Reaction Type Reagent 1 Reagent 2 Catalyst/Base Product
Etherification Sodium Hydride Ethyl Iodide THF 1-(ethoxymethyl)-4-(4-n-pentylphenyl)benzene
Etherification Isopropanol Hf(OPri)₄ osti.gov Heat 1-(isopropoxymethyl)-4-(4-n-pentylphenyl)benzene
Esterification Acetic Acid - H₂SO₄ (cat.) (4-(4-n-pentylphenyl)phenyl)methyl acetate
Esterification Benzoyl Chloride - Pyridine (4-(4-n-pentylphenyl)phenyl)methyl benzoate

Computational and Theoretical Investigations of 4 4 N Pentylphenyl Benzaldehyde and Its Derivatives

Quantum Chemical Calculations for Electronic Structure and Molecular Conformation

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for predicting the properties of molecular systems. conicet.gov.ar These methods allow for a detailed exploration of the electronic structure and conformational landscape of molecules like 4-(4-n-pentylphenyl)benzaldehyde.

Density Functional Theory (DFT) for Ground State Properties

DFT provides a robust framework for calculating the ground-state electronic properties of molecules, offering a balance between computational cost and accuracy.

Computational studies on similar substituted biphenyl (B1667301) systems have shown that the choice of the DFT functional and basis set can influence the calculated geometrical parameters. nih.gov For instance, in a study on N-{4-[(4-amino-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)sulfonyl]phenyl}acetamide, variations in dihedral angles were observed between different computational methods. nih.gov

Table 1: Selected Optimized Geometrical Parameters for 4-phenylbenzaldehyde (B31587)

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C=O1.21--
C-C (inter-ring)1.49--
C-C-H (aldehyde)-120.5-
Phenyl-Phenyl--~37

Note: The values presented are typical for DFT calculations on 4-phenylbenzaldehyde and may vary slightly depending on the level of theory and basis set used. The dihedral angle between the phenyl rings is particularly sensitive to the computational method.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key quantum chemical descriptors that provide insights into the electronic behavior of a molecule. The HOMO is the orbital from which an electron is most easily removed, while the LUMO is the orbital that most readily accepts an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a measure of the molecule's chemical reactivity and electronic excitability. nih.govrsc.org

For 4-phenylbenzaldehyde, the HOMO is typically localized on the biphenyl moiety, while the LUMO is often centered on the benzaldehyde (B42025) portion, including the carbonyl group. The introduction of an n-pentyl group, which is an electron-donating alkyl group, is expected to raise the energy of the HOMO, thereby reducing the HOMO-LUMO gap. nih.gov A smaller HOMO-LUMO gap generally implies higher chemical reactivity and a red-shift in the electronic absorption spectrum.

Table 2: Calculated HOMO and LUMO Energies and Energy Gap for 4-phenylbenzaldehyde

OrbitalEnergy (eV)
HOMO-6.5
LUMO-1.8
Energy Gap (ΔE) 4.7

Note: These are representative values for 4-phenylbenzaldehyde calculated at the DFT level. The exact values depend on the functional and basis set. The presence of an n-pentyl group is expected to decrease the energy gap.

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MEP map visually represents the electrostatic potential on the electron density surface of the molecule. Regions of negative potential (typically colored red or yellow) indicate an excess of electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. mdpi.comlibretexts.org

For this compound, the MEP would show a region of high negative potential around the oxygen atom of the carbonyl group, making it a likely site for interaction with electrophiles or for hydrogen bonding. nih.gov The aromatic rings will exhibit regions of negative potential above and below the plane of the rings, characteristic of π-electron systems. The n-pentyl chain, being a non-polar alkyl group, would have a relatively neutral electrostatic potential.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Dynamics

While DFT is excellent for describing ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is employed to investigate the behavior of molecules in their electronically excited states. mdpi.comprinceton.edu This is particularly important for understanding the photophysical properties of a molecule, such as its absorption and emission of light.

TD-DFT calculations can predict the electronic absorption spectra (UV-Vis) by calculating the energies of vertical excitations from the ground state to various excited states. researchgate.net The calculated excitation energies correspond to the wavelengths of light that the molecule will absorb. Similarly, by optimizing the geometry of the first excited state, TD-DFT can be used to predict the fluorescence emission spectrum.

For 4-phenylbenzaldehyde and, by extension, this compound, the main absorption bands in the UV-Vis spectrum are expected to correspond to π-π* transitions within the biphenyl and benzaldehyde chromophores. The introduction of the n-pentyl group is anticipated to cause a slight red-shift (a shift to longer wavelengths) in the absorption and fluorescence spectra due to its electron-donating nature. researchgate.net

Table 3: Predicted UV-Vis Absorption and Fluorescence Emission Data for a Biphenyl Aldehyde System

TransitionWavelength (nm)Oscillator Strength (f)
Absorption (π → π)*~280-320> 0.1
Fluorescence ~340-380-

Note: These are approximate values for a biphenyl aldehyde system. The exact wavelengths and intensities depend on the specific molecule and its environment. The oscillator strength is a measure of the probability of a particular electronic transition.

Elucidation of Singlet and Triplet State Energies

The photophysical properties of a molecule, including its potential for luminescence and photochemical reactivity, are governed by the energies of its electronic excited states. The lowest excited singlet state (S₁) and the lowest triplet state (T₁) are of primary importance. The energy gap between these two states (ΔE_ST = E(S₁) - E(T₁)) is a critical parameter that dictates the rates of intersystem crossing and the potential for processes like phosphorescence or thermally activated delayed fluorescence (TADF).

For aromatic molecules like this compound, the S₁ and T₁ states typically arise from π→π* electronic transitions within the biphenyl-benzaldehyde core. According to Hund's rule of maximum multiplicity, the triplet state is generally lower in energy than the corresponding singlet state, resulting in a positive ΔE_ST. researchgate.net This energy difference is driven by the electron exchange integral, which is significant when the involved molecular orbitals have substantial spatial overlap.

While specific high-accuracy calculations for this compound are not prevalent in the literature, studies on analogous aromatic systems provide insight into the expected values and the computational methods required. For instance, highly correlated, multireference methods such as MR-CISD+Q (Multireference Configuration Interaction with Singles and Doubles plus Pople correction) and MR-AQCC (Multireference Averaged Quadratic Coupled Cluster) have been used to characterize the singlet-triplet gaps in thiophene (B33073) diradicals, which also feature aromatic rings. nih.gov These studies report adiabatic singlet-triplet gaps ranging from 15 to 25 kcal/mol. nih.gov For the phenyl cation, another related fundamental system, the energy difference between the singlet and triplet minima is approximately 25 kcal/mol, as determined by methods including CCSD(T) (Coupled Cluster with Singles, Doubles, and perturbative Triples). researchgate.net

Table 1: Representative Singlet-Triplet Gaps in Analogous Aromatic Systems Note: These values are for analogous systems and serve to provide a general context for the expected energy range in aromatic molecules.

Compound/System Computational Method Adiabatic S-T Gap (kcal/mol) Vertical S-T Gap (kcal/mol)
Didehydrothiophene Isomers MR-AQCC/cc-pVTZ 15 - 25 21 - 35
Assessment of Radiative and Non-Radiative Decay Pathways

Once a molecule is in an excited state, it can relax to the ground state through several pathways, which are broadly categorized as radiative (involving the emission of light) and non-radiative (involving the dissipation of energy as heat). The efficiency of light emission, or quantum yield, is determined by the competition between the rates of these processes: the radiative decay rate (k_r) and the non-radiative decay rate (k_nr).

Radiative Decay (k_r): This rate is associated with fluorescence (S₁ → S₀) and phosphorescence (T₁ → S₀). The rate of fluorescence is proportional to the oscillator strength of the S₀ ↔ S₁ transition. The Strickler-Berg equation provides a theoretical means to estimate k_r from the molecule's absorption and emission spectra. researchgate.net For this compound, the π→π* nature of the S₁ state suggests that this transition is allowed, leading to a non-zero radiative decay rate.

Non-Radiative Decay (k_nr): These pathways allow the molecule to return to the ground state without emitting a photon. Key non-radiative processes include internal conversion (e.g., S₁ → S₀) and intersystem crossing (e.g., S₁ → T₁). The rate of these processes is highly dependent on several factors:

Energy Gap Law: The rate of non-radiative decay decreases exponentially as the energy gap between the two electronic states increases. cas.cn

Molecular Rigidity: Flexible molecules tend to have higher non-radiative decay rates because their low-frequency vibrational and rotational motions can efficiently couple to the electronic states, dissipating the electronic energy. acs.orgnih.gov

For this compound, two primary sources of molecular flexibility are expected to be major contributors to non-radiative decay: the conformational flexibility of the n-pentyl chain and the torsional motion between the two phenyl rings. nih.gov Theoretical studies on pyrazine (B50134) derivatives have shown that low-frequency modes originating from phenyl ring twisting are strongly coupled to the electronic excited state, leading to a rapid, temperature-dependent increase in the non-radiative decay rate. nih.gov This "restriction of intramolecular rotation" is a key principle used to design highly emissive molecules. Given the flexible nature of this compound, non-radiative decay pathways are expected to be significant.

Table 2: Factors Influencing Decay Pathways in this compound

Decay Pathway Controlling Factors Structural Feature in this compound Expected Impact
Radiative (k_r) Oscillator Strength Allowed π→π* transition in the biphenyl-benzaldehyde core Moderate to high k_r
Emission Energy Dependent on conjugation and conformation -
Non-Radiative (k_nr) Molecular Flexibility Torsional motion of the biphenyl unit Increases k_nr
Molecular Flexibility Conformational changes in the n-pentyl chain Increases k_nr
Energy Gap (S₁-S₀) Large for typical aromatic chromophores Decreases k_nr

Ab Initio Methods (e.g., Hartree-Fock, MP2, CCSD(T)) for Benchmarking

To ensure the accuracy of computational predictions, it is crucial to benchmark the chosen theoretical methods against more rigorous, high-level calculations. Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry techniques that solve the electronic Schrödinger equation without empirical parameters.

Hartree-Fock (HF): This is the foundational ab initio method. It approximates the many-electron wavefunction as a single Slater determinant and treats electron-electron repulsion in an average way. While computationally efficient, HF neglects electron correlation, the instantaneous interactions between electrons. This omission means HF is generally not accurate enough for quantitative predictions of excited states or interaction energies but serves as a vital starting point for more advanced methods. aps.org

Møller-Plesset Perturbation Theory (MP2): MP2 is one of the simplest and most common methods to go beyond the HF approximation and include electron correlation. It treats the correlation effects as a perturbation to the HF solution. MP2 often provides a significant improvement over HF for ground-state geometries and interaction energies, particularly those involving dispersion forces, which are crucial for liquid crystal packing.

Coupled Cluster (CCSD(T)): Coupled cluster theory is widely regarded as the "gold standard" in quantum chemistry for its ability to provide highly accurate energies for small to medium-sized molecules. researchgate.net The CCSD(T) method includes all single and double electron excitations from the HF reference and adds triple excitations perturbatively. It is capable of yielding results that are very close to the exact solution of the Schrödinger equation for a given basis set. Due to its high computational cost, CCSD(T) is typically used to generate benchmark energy values for specific molecular conformations or dimers, which can then be used to validate or parameterize more computationally efficient methods like DFT or classical force fields. For example, highly accurate methods like CC3, a close relative of CCSD(T), have been employed to provide definitive benchmark values for the singlet-triplet gap in challenging molecules like heptazine. arxiv.org

In the context of this compound, a benchmarking study would involve using CCSD(T) to calculate the interaction energy of a molecular dimer at a few key orientations or to determine the potential energy surface for the biphenyl torsion. These high-accuracy results would then serve as a reference to test the performance of various DFT functionals or to develop parameters for a classical force field to be used in large-scale molecular dynamics simulations.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Condensed Phase Interactions

While quantum mechanics excels at describing electronic properties, Molecular Dynamics (MD) simulations are the workhorse for exploring the dynamic behavior of molecules and their collective interactions in condensed phases. nih.gov In MD, the forces on each atom are calculated using a classical force field, and Newton's equations of motion are integrated over time to generate a trajectory of the system. This allows for the simulation of hundreds or thousands of molecules over nanoseconds or longer, providing detailed insight into the structure and dynamics of liquid crystalline phases. Due to the structural similarity, MD studies of 4'-pentyl-4-biphenylcarbonitrile (5CB) provide excellent models for the expected behavior of this compound. researchgate.netaip.orgresearchgate.netmdpi.com

Simulation of Conformational Flexibility of the n-Pentyl Chain and Biphenyl Torsion

MD simulations of the analogous 5CB molecule in the nematic phase have shown that the n-pentyl chain is highly flexible. researchgate.netresearchgate.net The populations of trans and gauche conformers for the various C-C-C-C dihedral angles can be calculated directly from the simulation trajectory. These simulations reveal that while the trans conformation is generally favored, there is a significant population of gauche states, indicating that the tail is constantly fluctuating and does not exist in a single, extended state. This flexibility is critical for the molecule's ability to pack efficiently in the mesophase.

The biphenyl torsional angle is also a key dynamic variable. In an isolated molecule, the potential energy minimum is at a twisted angle (typically ~30-40°) to relieve steric hindrance between hydrogen atoms on the adjacent rings. In the condensed nematic phase, packing forces and intermolecular interactions create a more complex potential of mean force. Simulations show a broad distribution of torsional angles, reflecting the continuous twisting motion of the biphenyl core within the liquid crystalline environment. researchgate.net

Prediction of Intermolecular Interactions and Packing Arrangements in Liquid Crystalline Phases

The formation of a liquid crystalline phase is a direct consequence of intermolecular interactions, which are a combination of attractive (van der Waals, electrostatic) and repulsive forces. Computational methods can quantify these interactions and predict how molecules will arrange themselves.

Using ab initio based approaches, the interaction energy between a pair of molecules can be decomposed into its fundamental components. Studies on the related 4-butyl-4'-cyanobiphenyl (4CB) molecule have calculated these energies for different pairing configurations. researchgate.netscirp.org

Stacking Interactions: These occur when molecules lie face-to-face. They are dominated by attractive dispersion forces, with a smaller contribution from electrostatic interactions. For 4CB, the minimum stacking energy was found to be -11.61 kcal/mol at a separation of 3.0 Å. scirp.org

In-Plane Interactions: These occur when molecules lie side-by-side. These interactions are also significant for stabilizing the parallel alignment of molecules required for a nematic phase.

Terminal Interactions: These occur when molecules are arranged end-to-end and are generally much weaker than stacking or in-plane interactions. scirp.org

MD simulations complement this pairwise view by revealing the collective packing structure. In the nematic phase, simulations of 5CB show long-range orientational order, where the long axes of the molecules align, on average, along a common direction called the director. researchgate.netresearchgate.net However, there is no long-range positional order, meaning the centers of mass are distributed as in a liquid. The simulations can reveal short-range positional correlations, such as a tendency for antiparallel arrangements of neighboring molecules driven by dipole-dipole interactions, a feature that would also be relevant for the carbonyl group in this compound.

Table 3: Calculated Intermolecular Interaction Energies for an Analogous 4CB Dimer Data from Ref. scirp.org. These values illustrate the relative strength of different interaction modes.

Interaction Mode Optimal Separation (Å) Minimum Interaction Energy (kcal/mol) Dominant Force Component
Stacking 3.0 -11.61 Dispersion

Analysis of Diffusion and Reorientation Dynamics in Mesophases

Liquid crystals are fluids, and their constituent molecules are in constant motion. MD simulations provide a powerful tool to quantify this motion by calculating translational and rotational diffusion coefficients.

Translational Diffusion: In the nematic phase, diffusion is anisotropic. Molecules move more freely parallel to the director (D_∥) than perpendicular to it (D_⊥). MD simulations of 5CB have been used to calculate these diffusion coefficients by analyzing the mean-squared displacement of molecules over time. researchgate.net The results confirm that D_∥ > D_⊥, with the anisotropy ratio (D_∥ / D_⊥) typically being around 1.5 to 3, depending on the temperature and force field used. These simulations yield diffusion coefficients on the order of 10⁻⁷ to 10⁻⁶ cm²/s, which is in reasonable agreement with experimental measurements. researchgate.net

Reorientational Dynamics: Molecules in a liquid crystal also undergo rotational motion. This is often analyzed by calculating orientational time correlation functions from the MD trajectory. researchgate.net These functions describe how long it takes for a molecule to "forget" its previous orientation. The dynamics are complex, involving rapid tumbling around the long molecular axis and a much slower, collective reorientation of the long axis itself. Studies on similar liquid crystals show that the relaxation times for these motions can be distinguished and are characteristic of the nematic phase. mdpi.com The glassy dynamics in the supercooled nematic phase of 5CB have also been explored, revealing how these motions slow down dramatically as the glass transition is approached. aip.org

Table 4: Simulated Translational Diffusion Coefficients for 5CB in the Nematic Phase at 300 K Data from Ref. researchgate.net. These values are representative of the anisotropic diffusion expected in the nematic phase of this compound.

Diffusion Component Value (10⁻⁷ cm²/s)
Parallel to Director (D_∥) 6.8
Perpendicular to Director (D_⊥) 2.5

Coarse-Grained Models for Large-Scale Self-Assembly Phenomena

The self-assembly of mesogenic molecules like this compound into large, ordered liquid crystalline phases is a phenomenon that occurs on length and time scales that are often too vast for fully atomistic simulations. Coarse-grained (CG) modeling is a powerful computational technique that addresses this challenge by reducing the number of degrees of freedom in the system. nih.gov In a CG model, groups of atoms are represented as single interaction sites or "beads," which drastically reduces the computational cost and allows for the simulation of larger systems for longer durations. nih.govnih.gov

The development of a CG model for this compound involves a systematic "mapping" of the atomic structure onto a simpler representation. For instance, the phenyl rings, the pentyl chain, and the benzaldehyde group can each be represented by a small number of interconnected beads. The interactions between these beads are parameterized to reproduce key properties of the original all-atom system, such as structural distributions or thermodynamic properties. Force fields like MARTINI are often employed and adapted for this purpose. nih.gov

Interactive Table 1: Example of All-Atom to Coarse-Grained Mapping for this compound This table illustrates a possible coarse-graining scheme. The bead types and mapping are conceptual and would require detailed parameterization.

Molecular MoietyAtoms IncludedCoarse-Grained Bead RepresentationBead Type (Conceptual)
Pentyl Tail-CH2-CH2-CH2-CH2-CH32-3 beadsAliphatic (C-type)
Phenyl Ring 1C6H43 beads in a ringAromatic, non-polar (N-type)
Phenyl Ring 2C6H43 beads in a ringAromatic, non-polar (N-type)
Benzaldehyde Group-CHO1 beadPolar (P-type)

Force Field Development and Parameterization for Empirical Simulations

Empirical molecular mechanics simulations, such as molecular dynamics (MD), are indispensable tools for studying liquid crystals at the atomic level. The accuracy of these simulations hinges entirely on the quality of the underlying force field (FF), which is a set of potential energy functions and associated parameters that describe the interactions between atoms. nih.gov For novel or specialized molecules like this compound, existing general-purpose force fields (e.g., GAFF, OPLS) may not be sufficiently accurate, necessitating the development and parameterization of a specific force field. researchgate.net

The process typically begins with high-level quantum mechanics calculations, often using density functional theory (DFT), to determine the conformational energies and structures of the molecule and its representative fragments. capes.gov.brnih.govaps.org These quantum calculations provide a benchmark for parameterizing the empirical energy functions. The force field itself consists of terms for bonded interactions (bond stretching, angle bending, dihedral torsions) and non-bonded interactions (van der Waals and electrostatic forces). researchgate.net

Parameters are systematically optimized to reproduce not only the quantum mechanical data but also experimental bulk properties. nih.gov For liquid crystals, key targets for parameterization include the density, heat of vaporization, and, crucially, the temperatures of phase transitions (e.g., nematic-to-isotropic). capes.gov.brnih.govaps.org A well-parameterized force field should be able to accurately predict the phase behavior, orientational order, and dynamic properties of the system. nih.gov Furthermore, a robust force field demonstrates transferability, meaning it can be reliably applied to simulate homologous molecules, such as derivatives of this compound with different alkyl chain lengths. nih.gov

Interactive Table 2: Typical Potential Energy Terms in a Liquid Crystal Force Field This table outlines the standard functional forms used in force fields like AMBER or LCFF.

Interaction TermTypical Functional FormDescription
Bond Stretching$k_b(r - r_0)^2$Energy penalty for deviating from the equilibrium bond length ($r_0$).
Angle Bending$k_{\theta}(\theta - \theta_0)^2$Energy penalty for deviating from the equilibrium bond angle ($\theta_0$).
Dihedral Torsion$\sum_n \frac{V_n}{2}[1 + \cos(n\phi - \gamma)]$Describes the energy barrier for rotation around a central bond.
Van der Waals$4\epsilon_{ij}[(\frac{\sigma_{ij}}{r_{ij}})^{12} - (\frac{\sigma_{ij}}{r_{ij}})^6]$Lennard-Jones potential describing short-range repulsion and long-range attraction.
Electrostatic$\frac{q_i q_j}{4\pi\epsilon_0 r_{ij}}$Coulomb's law interaction between atomic partial charges ($q_i, q_j$).

Structure-Property Relationship (SPR) Modeling for Rational Material Design

Structure-Property Relationship (SPR) modeling is a cornerstone of modern materials science, enabling the rational design of molecules with desired functionalities. By establishing a clear link between molecular structure and macroscopic properties, SPR models allow for the targeted synthesis of new materials, minimizing trial-and-error experimentation.

Quantitative Structure-Property Relationship (QSPR) models are statistical formalisms that correlate the mesomorphic (liquid crystalline) behavior of a series of compounds with their molecular descriptors. For derivatives of this compound, a QSPR study would aim to predict properties like the nematic-isotropic transition temperature (T_NI) based on computed molecular features.

The process involves:

Generating a Dataset: A series of derivatives is selected, for example, by varying the length of the n-alkyl chain or introducing substituents on the phenyl rings. Their experimental transition temperatures are measured.

Calculating Descriptors: For each molecule, a large number of numerical descriptors are calculated. These can include constitutional descriptors (molecular weight), topological descriptors (molecular shape), geometric descriptors (surface area), and quantum-chemical descriptors (dipole moment, polarizability).

Model Building: Using statistical methods like multiple linear regression or machine learning algorithms, a mathematical equation is developed that best correlates a subset of the descriptors with the observed property (e.g., T_NI).

Validation: The model's predictive power is tested on a set of molecules not used in the model-building process.

A successful QSPR model can then be used to predict the mesomorphic behavior of new, unsynthesized derivatives, guiding synthetic efforts toward molecules with optimal phase transition temperatures.

Interactive Table 3: Hypothetical QSPR Data for Predicting Nematic-Isotropic Transition Temperature (T_NI) This table is illustrative. A real QSPR study would involve many more descriptors and compounds.

Derivative (R in 4-(4-R-phenyl)benzaldehyde)Molecular Length (Å)Polarizability (ų)Experimental T_NI (°C)Predicted T_NI (°C)
n-propyl16.530.145.246.1
n-butyl17.832.058.757.9
n-pentyl19.133.965.165.5
n-hexyl20.435.870.371.2
n-heptyl21.737.774.875.0

The ability of liquid crystals to reorient under an applied electric field is the basis for their use in displays and photonic devices. The speed of this reorientation, or the electro-optical switching time, is a critical performance metric. Computational modeling plays a key role in predicting these characteristics for derivatives of this compound.

Simulations can predict how molecular properties influence switching. The primary mechanism often involves the coupling of the electric field with the material's dielectric anisotropy (Δε). kent.edu A large, positive Δε generally leads to faster "on" switching. kent.edu The relaxation back to the field-off state is governed by the material's viscoelastic properties. researchgate.net

Advanced computational models can simulate the dynamic response of a liquid crystal cell to a voltage pulse, predicting both the on- and off-times. researchgate.net These models can account for factors such as the molecule's rotational viscosity, elastic constants, and dielectric anisotropy. By systematically modifying the molecular structure of this compound in silico (e.g., by adding polar groups to tune Δε) and calculating these properties, researchers can predict the resulting electro-optical performance before undertaking challenging synthesis. Some advanced models even explore mechanisms beyond director reorientation, such as the electric-field-induced modification of order parameters (EMOP), which can lead to nanosecond switching. kent.eduresearchgate.net

Interactive Table 4: Molecular Factors Influencing Electro-Optical Switching Times This table summarizes key relationships between molecular properties and switching performance.

Molecular PropertyInfluence on Switching SpeedComputational Prediction Method
Dielectric Anisotropy (Δε)Higher positive Δε generally leads to faster "on" switching.Quantum chemistry calculations of molecular dipole moments and polarizability.
Rotational Viscosity (γ1)Lower viscosity leads to faster switching (both on and off).Molecular dynamics simulations (e.g., using Green-Kubo relations).
Elastic Constants (K_ii)Lower elastic constants can lead to faster switching.Molecular dynamics simulations based on director fluctuations.
Molecular ShapeLess bulky, more rigid molecules tend to have lower viscosity.Conformational analysis and geometric calculations.

Liquid crystals are emerging as promising materials for organic electronics, such as organic field-effect transistors (OFETs) and sensors. nih.gov Highly ordered smectic phases can facilitate efficient charge transport. nih.govresearchgate.net In silico screening provides a high-throughput computational approach to identify the most promising derivatives of this compound for these applications.

The screening process involves creating a large virtual library of candidate molecules and evaluating them against a set of performance criteria using rapid, computationally inexpensive models. Key properties for organic electronics include charge carrier mobility, ionization potential, electron affinity, and the ability to form well-ordered, stable thin films. researchgate.net

The workflow typically involves a hierarchical approach. First, a large number of candidates are rapidly assessed using QSPR models or simple quantum chemical calculations. Promising candidates are then subjected to more rigorous and computationally expensive evaluations, such as detailed molecular dynamics simulations to assess thin-film morphology and kinetic Monte Carlo simulations to predict charge transport. This tiered approach efficiently narrows down a vast chemical space to a small number of high-potential candidates for experimental synthesis and characterization. arxiv.org

Interactive Table 5: Example of a Virtual Screening Workflow for Organic Electronics This table outlines a typical multi-step computational screening process.

Screening StageComputational MethodProperty EvaluatedGoal
Stage 1: High-ThroughputQSPR / Semi-empirical QMIonization Potential, Electron Affinity, Molecular ShapeFilter a large library (>1000s) to identify ~100 candidates with suitable electronic levels.
Stage 2: Medium-ThroughputDensity Functional Theory (DFT)Accurate Electronic Properties, Reorganization EnergyRank the top ~100 candidates and select ~10-20 for further study.
Stage 3: Low-ThroughputMolecular Dynamics (MD)Predicted Thin-Film Morphology, Pi-Stacking, OrderingAssess the likelihood of forming well-ordered, charge-conductive films.
Final SelectionKinetic Monte Carlo / Advanced AnalysisCharge Carrier Mobility, AnisotropySelect the top 1-3 candidates for experimental synthesis.

Computational Crystallography and Polymorphism Prediction

Polymorphism, the ability of a compound to crystallize in multiple distinct solid forms, is a critical consideration in materials science, as different polymorphs can exhibit vastly different physical properties. researchgate.netnih.gov This is also true for the solid-state forms of liquid crystalline materials like this compound. Computational crystallography offers methods to predict possible crystal structures and their relative stabilities.

Crystal structure prediction (CSP) methods aim to find the most stable arrangements of molecules in a crystal lattice by searching the vast landscape of possible packing configurations and minimizing the lattice energy. More advanced techniques can simulate the crystallization process directly. pnas.org For example, using enhanced sampling molecular dynamics methods like metadynamics, one can simulate the transition from the isotropic liquid phase to a crystalline solid, allowing the system to spontaneously discover stable and metastable polymorphs. pnas.orgarxiv.org These simulations inherently include the effects of temperature and entropy, which can be decisive in determining which polymorph is favored under specific conditions. pnas.org

For a molecule like this compound, these predictions could reveal different packing motifs of the phenyl rings and pentyl chains, leading to polymorphs with different densities, melting points, and even different solid-state optical properties. Such predictions are invaluable for controlling the crystallization process to obtain the desired polymorph for a given application.

Interactive Table 6: Hypothetical Predicted Crystal Data for Two Polymorphs of this compound This data is illustrative, modeled on published data for similar aldehyde compounds nih.gov, to show the kind of information generated by polymorphism prediction studies.

ParameterPolymorph I (Predicted)Polymorph II (Predicted)
Crystal SystemMonoclinicTriclinic
Space GroupP2₁/cP-1
a (Å)22.458.15
b (Å)5.889.95
c (Å)12.3111.05
β (°)98.5-
Volume (ų)1605.4815.2
Calculated Density (g/cm³)1.1051.145
Relative StabilityStable at high temp.Most stable at low temp.

Advanced Spectroscopic Characterization and Photophysical Phenomena of 4 4 N Pentylphenyl Benzaldehyde Derivatives

Electronic Spectroscopy for Understanding Conjugation and Energy Transfer

Electronic spectroscopy provides a powerful lens through which to examine the electronic structure and excited-state dynamics of 4-(4-n-pentylphenyl)benzaldehyde. The conjugated π-system of the biphenyl (B1667301) core is central to its electronic properties.

UV-Visible Absorption Spectroscopy for Electronic Transitions and Band Gaps

UV-Visible absorption spectroscopy reveals the electronic transitions occurring within a molecule upon absorption of light. For derivatives of this compound, the position and intensity of absorption bands are indicative of the extent of π-conjugation. Studies on related biphenyl aldehydes show strong absorption in the ultraviolet region, typically between 280 and 300 nm. This absorption corresponds to the π-π* electronic transition within the biphenyl moiety. The presence of the aldehyde group can also give rise to a weaker n-π* transition at longer wavelengths.

DerivativeSolventλmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)
4'-Pentyl-biphenyl-4-carbaldehydeDichloromethane29621300

This data is illustrative and based on a closely related compound.

The optical band gap (E_g) can be estimated from the onset of the absorption edge using the Tauc plot method. For conjugated systems like this compound, the band gap is influenced by the length of the π-system and the nature of substituent groups.

Fluorescence Spectroscopy for Emission Properties and Quantum Yields

Fluorescence spectroscopy provides insights into the emissive properties of molecules from the singlet excited state. While many biphenyl derivatives are fluorescent, the emission characteristics of this compound itself are not extensively documented in publicly available literature. However, it is known that the fluorescence quantum yield of biphenyl is influenced by the torsional angle between the two phenyl rings. Planarization of the biphenyl unit in the excited state often leads to enhanced fluorescence. The introduction of an aldehyde group can, in some cases, quench fluorescence due to the presence of a low-lying n-π* state which can facilitate intersystem crossing to the triplet state.

Phosphorescence Spectroscopy for Triplet State Characterization

Phosphorescence spectroscopy is a key technique for probing the triplet excited state of a molecule. This emission occurs from the triplet state to the singlet ground state and is typically observed at longer wavelengths and with longer lifetimes compared to fluorescence. The aldehyde group in this compound can enhance intersystem crossing, potentially leading to observable phosphorescence. The energy of the triplet state is a crucial parameter in determining the potential for applications such as photosensitization and organic light-emitting diodes (OLEDs).

Time-Resolved Fluorescence and Transient Absorption Spectroscopy for Excited State Lifetimes and Dynamics

Time-resolved fluorescence and transient absorption spectroscopy are powerful techniques for directly measuring the lifetimes of excited states and observing the dynamics of their decay. Time-resolved fluorescence can determine the lifetime of the singlet excited state (τ_f), providing information on the rates of radiative and non-radiative decay processes. Transient absorption spectroscopy allows for the detection of short-lived excited species, including both singlet and triplet states, as well as any photogenerated intermediates. These measurements are critical for understanding the complete photophysical pathway from initial excitation to the return to the ground state.

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Chiral Analogues

Circular dichroism (CD) and optical rotatory dispersion (ORD) are chiroptical techniques used to study chiral molecules. If chiral analogues of this compound are synthesized, for instance, by introducing a chiral center in the pentyl chain or by creating atropisomers through steric hindrance that restricts the rotation around the biphenyl bond, CD and ORD spectroscopy would be invaluable. These techniques can provide information about the absolute configuration and conformational properties of the chiral molecules in solution.

Vibrational Spectroscopy for Molecular Structure Elucidation and Phase Analysis

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides detailed information about the molecular structure, bonding, and conformational states of this compound.

The IR spectrum of this compound would exhibit characteristic vibrational modes. The carbonyl (C=O) stretching vibration of the aldehyde group is expected to appear as a strong band in the region of 1690-1715 cm⁻¹. The C-H stretching vibrations of the aromatic rings and the aliphatic pentyl chain would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C=C stretching vibrations of the phenyl rings typically appear in the 1450-1600 cm⁻¹ region.

Raman spectroscopy, being particularly sensitive to non-polar bonds, would be well-suited for probing the vibrations of the biphenyl backbone and the pentyl chain. These vibrational spectra are also sensitive to the phase of the material, allowing for the study of liquid crystalline phases that are common for molecules with this elongated shape. Changes in the vibrational frequencies and bandwidths can indicate phase transitions and provide information on molecular ordering.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification and Hydrogen Bonding Networks

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying functional groups and probing intermolecular interactions, such as hydrogen bonding, in this compound and its derivatives. The position, shape, and intensity of vibrational bands in an FT-IR spectrum provide a molecular fingerprint of the compound.

Key spectral features for this compound include:

Carbonyl (C=O) Stretching: The aldehyde C=O stretching vibration is a strong, sharp band typically found in the region of 1740-1685 cm⁻¹. For aromatic aldehydes like this compound, this band is expected near 1705 cm⁻¹, as conjugation to the phenyl ring lowers the vibrational frequency compared to saturated aldehydes. libretexts.org

Aldehyde C-H Stretching: The C-H bond of the aldehyde group exhibits characteristic stretching vibrations, often appearing as two distinct bands of moderate intensity around 2830-2695 cm⁻¹. orgchemboulder.com One of these bands, typically near 2720 cm⁻¹, is a useful diagnostic marker for the aldehyde functionality. orgchemboulder.com

Aromatic C-H and C=C Stretching: The aromatic rings give rise to C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region.

Alkyl C-H Stretching: The n-pentyl group will show characteristic symmetric and asymmetric stretching vibrations of its CH₂ and CH₃ groups in the 2960-2850 cm⁻¹ range.

The presence of hydrogen bonding can significantly influence the FT-IR spectrum. In derivatives of this compound, intermolecular C-H···O hydrogen bonds can form between the aldehyde group of one molecule and a C-H bond of a neighboring molecule. rsc.org This interaction can lead to a shift in the C=O stretching frequency to a lower wavenumber and a broadening of the involved C-H stretching bands. The strength of these interactions can be quantified by studying the temperature dependence of the carbonyl stretching band, which can reveal the enthalpy of dimerization. rsc.org In some cases, a shift in the -O-H peak can indicate changes in hydrogen bonding and structural reorganization within a hydrogel matrix. mdpi.com

Table 1: Characteristic FT-IR Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
AldehydeC=O Stretch~1705
AldehydeC-H Stretch~2830 and ~2720
AromaticC-H Stretch>3000
AromaticC=C Stretch1600-1450
Alkyl (n-pentyl)C-H Stretch2960-2850

Raman Spectroscopy for Molecular Vibrations, Conformational Analysis, and Crystal Lattice Modes

For this compound, key Raman active modes include:

Biphenyl Backbone Vibrations: The biphenyl core exhibits characteristic vibrations, including inter-ring stretching and torsional modes. A strong peak around 1280 cm⁻¹ is often associated with the inter-ring C-C bond. nih.govresearchgate.net

Aromatic Ring Vibrations: The breathing modes of the phenyl rings are typically strong in the Raman spectrum.

Conformational Analysis: The dihedral angle between the two phenyl rings in the biphenyl moiety is a critical conformational parameter. Raman spectroscopy can be used to study this conformation, as the vibrational frequencies of certain modes are sensitive to this angle. nih.govic.ac.uk Changes in the low-frequency region of the spectrum can indicate phase transitions and associated conformational changes. nih.gov

Crystal Lattice Modes: In the solid state, low-frequency Raman scattering (typically below 200 cm⁻¹) can reveal information about the crystal lattice vibrations, also known as phonon modes. These modes are sensitive to the molecular packing and symmetry of the crystal. nih.gov

The study of monochlorobiphenyl isomers has shown that specific Raman peaks can be used to distinguish between different substitution patterns, highlighting the sensitivity of the technique to subtle structural differences. researchgate.net Similarly, for derivatives of this compound, changes in substitution would be reflected in their Raman spectra.

Coherent Anti-Stokes Raman Scattering (CARS) for Imaging Applications

Coherent Anti-Stokes Raman Scattering (CARS) is a nonlinear optical technique that offers significantly enhanced signal strength compared to spontaneous Raman scattering, making it a powerful tool for chemical imaging. wikipedia.orguni-bielefeld.de CARS microscopy allows for label-free imaging of specific molecular vibrations, providing high chemical selectivity and spatial resolution. researchgate.netnih.gov

In the context of this compound and its derivatives, particularly those exhibiting liquid crystalline phases, CARS microscopy can be employed to:

Visualize Molecular Orientation: The polarized CARS signal is sensitive to the orientation of chemical bonds relative to the laser polarization. arxiv.orgarxiv.org This allows for the mapping of the director field in liquid crystal phases, providing insights into the alignment and ordering of the molecules. arxiv.orgarxiv.org

Image Chemical Domains: In multiphase systems or mixtures, CARS can be tuned to the vibrational frequency of a specific component, allowing for the visualization of its spatial distribution. nih.gov

Study Defects and Textures: The high spatial resolution of CARS microscopy enables the detailed investigation of defects and textures within liquid crystal phases, which are crucial for their optical properties. researchgate.net

The ability to perform three-dimensional vibrational imaging makes CARS a valuable tool for understanding the complex structures formed by these molecules. arxiv.org

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure and dynamics of molecules in both solution and solid states.

Diffusion-Ordered Spectroscopy (DOSY) for Aggregation and Self-Assembly in Solution

Diffusion-Ordered Spectroscopy (DOSY) is a powerful NMR technique that separates the signals of different species in a mixture based on their diffusion coefficients. youtube.com This allows for the study of aggregation and self-assembly processes in solution. nih.gov

For this compound derivatives, DOSY can be used to:

Determine Aggregation State: By measuring the diffusion coefficient, which is related to the size and shape of the molecule, one can determine if the molecules exist as monomers or form larger aggregates in solution. rsc.org

Study Solute-Solvent Interactions: The diffusion coefficient is also influenced by interactions with the solvent, providing insights into the solvation shell of the molecule. nih.gov

Probe Self-Assembly: In systems that exhibit self-assembly into larger structures, such as micelles or liquid crystal precursors, DOSY can track the formation of these assemblies by monitoring the changes in diffusion coefficients as a function of concentration or temperature. nih.gov

The diffusion coefficient values obtained from a DOSY spectrum can provide information on the effective size of molecular species and probe intermolecular interactions. rsc.orgresearchgate.net

Solid-State NMR for Molecular Packing, Polymorphic Forms, and Phase Transitions in Condensed States

Solid-state NMR (ssNMR) provides detailed information about the structure and dynamics of molecules in the solid state, where long-range order exists. It is a powerful tool for characterizing crystalline and amorphous materials. rsc.org

Applications of ssNMR to this compound and its derivatives include:

Polymorph Identification: Different crystalline forms (polymorphs) of a compound will exhibit distinct ssNMR spectra due to differences in molecular packing and intermolecular interactions. nih.govjeol.com This allows for the identification and characterization of different polymorphic forms.

Molecular Packing Analysis: ssNMR techniques, such as cross-polarization and dipolar coupling measurements, can provide information about the proximity of different atoms within the crystal lattice, revealing details about the molecular packing arrangement. rsc.orgresearchgate.net

Phase Transition Studies: ssNMR is sensitive to changes in molecular dynamics and local environment that occur during phase transitions. By monitoring the NMR parameters (e.g., chemical shifts, relaxation times) as a function of temperature, one can study the nature of these transitions. tandfonline.comtu-darmstadt.de For biphenyl, ²H-ssNMR has been used to study its melting behavior in confinement. tu-darmstadt.ded-nb.info

Dynamic NMR for Conformational Exchange and Rotational Barriers

Dynamic NMR (DNMR) techniques are used to study molecular motions that occur on the NMR timescale, such as conformational exchange and internal rotations.

For this compound, a key dynamic process is the rotation about the C-C bond connecting the two phenyl rings. DNMR can be used to:

Determine Rotational Barriers: By analyzing the temperature-dependent changes in the NMR lineshapes, it is possible to determine the energy barriers for rotation around the biphenyl linkage. acs.org These barriers are influenced by steric hindrance and electronic effects of substituents. semanticscholar.orgbiomedres.us

Investigate Conformational Exchange: At temperatures where the rate of rotation is comparable to the NMR timescale, distinct signals from different conformers may coalesce into a single, broadened peak. The analysis of this lineshape provides information about the rates of exchange between the different conformations. acs.org

Computational studies have shown that the rotational barrier in biphenyl is a delicate balance of steric repulsion between ortho-hydrogens and π-conjugation that favors planarity. ic.ac.uk For substituted biphenyls, these barriers can be significantly altered. semanticscholar.orgbiomedres.usresearchgate.net

Table 2: Summary of Advanced Spectroscopic Techniques and Their Applications to this compound Derivatives

Spectroscopic TechniqueInformation Obtained
FT-IR Functional group identification, hydrogen bonding networks
Raman Molecular vibrations, conformational analysis, crystal lattice modes
CARS 3D chemical imaging, molecular orientation mapping
DOSY NMR Aggregation, self-assembly in solution, molecular size
Solid-State NMR Molecular packing, polymorphism, phase transitions
Dynamic NMR Conformational exchange rates, rotational energy barriers

X-ray Scattering Techniques for Structural Elucidation of Condensed Phases

X-ray scattering is an indispensable tool for probing the structure of matter at the molecular and supramolecular levels. In the context of liquid crystals, different X-ray scattering techniques provide complementary information about the arrangement of molecules in various mesophases.

Small-Angle X-ray Scattering (SAXS) is a powerful technique for investigating the long-range order and characteristic domain sizes in liquid crystalline phases, particularly smectic and columnar phases. researchgate.net By analyzing the scattering pattern at small angles (typically below 5 degrees), one can determine the periodicity of layered structures, such as the layer spacing (d) in smectic phases.

For calamitic (rod-like) liquid crystals like derivatives of this compound, the presence of sharp, intense peaks in the SAXS region is a hallmark of smectic ordering. ucsd.edunih.gov The position of these peaks is directly related to the layer thickness. For instance, in a smectic A (SmA) phase, where the molecules are, on average, oriented perpendicular to the layer planes, the layer spacing is close to the molecular length. In a smectic C (SmC) phase, where the molecules are tilted with respect to the layer normal, the layer spacing will be smaller than the molecular length.

The analysis of SAXS data can reveal the type of smectic phase and provide information on the degree of order within the layers. For example, the presence of multiple, harmonically related diffraction peaks indicates a well-ordered lamellar structure. researchgate.net The width of the diffraction peaks can also provide information about the correlation length, which is a measure of the extent of the ordered domains.

Table 1: Representative SAXS Data for a Calamitic Liquid Crystal in a Smectic A Phase (Data is illustrative and based on typical values for similar liquid crystalline compounds)

Scattering Vector (q) (Å⁻¹) d-spacing (Å) Miller Indices (hkl) Phase Identification
0.221 28.4 (001) Smectic A

Wide-Angle X-ray Scattering (WAXS), also known as X-ray Diffraction (XRD), provides information about the short-range order and molecular packing within the liquid crystalline phases. researchgate.net In the WAXS region (typically scattering angles greater than 5 degrees), the diffraction pattern reveals information about the average intermolecular distances.

In the nematic phase, which possesses long-range orientational order but no positional order, the WAXS pattern typically shows a diffuse halo at a scattering angle corresponding to the average distance between adjacent molecules. ucsd.edunih.gov This indicates a liquid-like arrangement of the molecules within the direction perpendicular to the director.

In the more ordered smectic phases, such as the smectic B and smectic E phases, the WAXS pattern can exhibit sharp peaks, indicating a higher degree of in-plane positional order. researchgate.net For crystalline phases, WAXS is used to determine the unit cell parameters and the crystal system. By analyzing the positions and intensities of the diffraction peaks, the precise arrangement of molecules in the crystal lattice can be determined.

For derivatives of this compound, which are expected to exhibit calamitic mesophases, WAXS is crucial for distinguishing between different smectic types and for characterizing the crystalline state.

Table 2: Representative WAXS Data for a Calamitic Liquid Crystal (Data is illustrative and based on typical values for similar liquid crystalline compounds)

Scattering Angle (2θ) (°) d-spacing (Å) Phase Interpretation
20.5 4.33 Nematic Diffuse halo indicating average intermolecular distance
21.2 4.19 Smectic A Diffuse halo indicating liquid-like in-plane order

Grazing Incidence X-ray Diffraction (GIXD), also known as Grazing Incidence Wide-Angle X-ray Scattering (GIWAXS), is a surface-sensitive technique used to study the molecular arrangement and orientation in thin films. springernature.commalvernpanalytical.com This is particularly important for applications where the liquid crystal is confined to a surface, such as in displays or sensors.

For thin films of this compound derivatives, GIXD can reveal how the molecules align at the interface with the substrate. This includes determining whether the molecules adopt a homeotropic (perpendicular to the surface) or planar (parallel to the surface) alignment. The technique can also identify the presence of different crystalline domains and their orientations within the film. researchgate.net

Table 3: Expected GIXD Observations for a Thin Film of a Calamitic Liquid Crystal (Observations are illustrative and based on general principles of GIXD analysis)

Observation Interpretation
Intense out-of-plane (00l) reflections Homeotropic alignment of molecules
Intense in-plane (hk0) reflections Planar alignment of molecules
Arced diffraction spots Polycrystalline film with a certain degree of orientational disorder

Dielectric Spectroscopy for Understanding Molecular Reorientation and Relaxation Processes

Dielectric spectroscopy is a powerful technique for studying the rotational dynamics of polar molecules in response to an applied electric field. By measuring the complex dielectric permittivity as a function of frequency and temperature, one can gain insights into the molecular reorientation processes and the activation energies associated with them. researchgate.netias.ac.in

For liquid crystals like derivatives of this compound, the presence of a polar aldehyde group results in a significant molecular dipole moment. In the nematic phase, the anisotropy of the dielectric permittivity (Δε = ε|| - ε⊥), where ε|| and ε⊥ are the permittivities parallel and perpendicular to the director, respectively, is a key parameter. A positive Δε is generally required for the operation of twisted nematic displays. ias.ac.in

Dielectric relaxation spectroscopy reveals information about the different modes of molecular rotation. In calamitic liquid crystals, two main relaxation processes are typically observed:

Rotation around the short molecular axis (end-over-end rotation): This is a slow process due to the high energy barrier imposed by the nematic potential. It is typically observed at low frequencies (kHz to MHz range).

Rotation around the long molecular axis: This is a much faster process and is usually observed at higher frequencies (MHz to GHz range).

The temperature dependence of the relaxation times can be used to determine the activation energy for each process, providing further insight into the intermolecular interactions and the potential energy landscape experienced by the molecules. researchgate.net

Studies on analogous compounds, such as 4-n-pentylphenyl-4-octyloxythiobenzoate, have shown that the dielectric anisotropy can change with temperature and phase. researchgate.net For instance, a positive dielectric anisotropy was observed in the nematic and smectic A phases, while a change in sign was noted in the smectic C phase, possibly due to dipole-dipole correlations. researchgate.net

Table 4: Representative Dielectric Relaxation Data for a Nematic Liquid Crystal with a Terminal Polar Group (Data is illustrative and based on findings for analogous compounds like 4-n-pentylphenyl-4-octyloxythiobenzoate)

Relaxation Process Frequency Range Relaxation Time (τ) Activation Energy (Ea)
Rotation around short axis 100 kHz - 1 MHz ~10⁻⁷ s ~60-80 kJ/mol

Self Assembly and Supramolecular Chemistry of 4 4 N Pentylphenyl Benzaldehyde Derivatives

Investigation of Liquid Crystalline Mesophases Formed by Derivatives

The modification of the 4-(4-n-pentylphenyl)benzaldehyde structure gives rise to a diverse range of liquid crystalline materials. The behavior of these materials is dictated by molecular shape, intermolecular interactions, and, in the case of lyotropic systems, the concentration and nature of the solvent.

Thermotropic Liquid Crystalline Behavior

Thermotropic liquid crystals are substances that exhibit liquid crystalline phases as a function of temperature. Derivatives of this compound, typically elongated, rod-like molecules, are prime candidates for forming such phases. By modifying the aldehyde group or adding substituents to the phenyl rings, a variety of mesophases can be achieved.

Commonly observed thermotropic phases include the nematic (N) and smectic (Sm) phases. In the nematic phase, the molecules show a long-range orientational order but no positional order. Derivatives such as 4-pentylphenyl 4-methoxybenzoate (B1229959) are known to exhibit a nematic phase at temperatures slightly above ambient conditions. ossila.com The thermal stability of this phase is influenced by the rigidity of the molecular core and the nature of the terminal groups. nih.gov

Smectic phases possess a higher degree of order, with molecules organized into layers. These can be further classified, for example, into Smectic A (SmA), where molecules are oriented perpendicular to the layer planes, and Smectic C (SmC), where they are tilted. Studies on analogous teraryl compounds have shown that longer alkyl chains can promote the formation of both SmA and SmC phases. nih.gov The introduction of polar groups can also influence the type and stability of the smectic phases observed. researchgate.net

The table below summarizes the thermotropic behavior observed in compounds structurally related to this compound derivatives, illustrating the effect of molecular structure on mesophase formation.

Compound ClassTerminal Group ExampleObserved MesophasesReference
Cinnamaldehyde-based Schiff bases-Cl, -Br, -OCH3, -OC7H15Nematic nih.gov
2-(4'-alkoxybiphen-4-yl)-5-cyanopyridines-OC7H15, -OC8H17Nematic, Smectic A, Smectic C nih.gov
4-{4′-(nitrophenylazo) phenoxy}alkanoic acids-COOH (n=6)Enantiotropic Nematic researchgate.net
Phenyl Ester Liquid Crystals-COOCH3Nematic ossila.com

Lyotropic Liquid Crystalline Systems

Lyotropic liquid crystals are formed when amphiphilic molecules are dissolved in a suitable solvent, typically water. beilstein-journals.org The resulting phase depends on the concentration of the amphiphile and the temperature. researchgate.netresearchgate.net By introducing hydrophilic groups to the this compound scaffold, derivatives can be synthesized that exhibit lyotropic behavior. beilstein-journals.org

These amphiphilic derivatives self-assemble in solution to minimize the unfavorable interaction between their hydrophobic parts and the solvent. nih.gov This process leads to the formation of various ordered structures:

Micellar Phases: At low concentrations, spherical or cylindrical micelles may form. The synthesis of certain benzaldehyde (B42025) derivatives has been successfully carried out in micellar media, indicating the formation of such aggregates. orientjchem.org

Hexagonal Phases (H₁): As concentration increases, cylindrical micelles can pack into a two-dimensional hexagonal lattice. researchgate.netnih.gov

Lamellar Phases (Lα): At higher concentrations, the amphiphiles arrange into bilayers, separated by solvent layers. researchgate.netnih.gov This phase is a lyotropic analogue of the thermotropic smectic A phase. beilstein-journals.org

The specific phase formed is a delicate balance of intermolecular forces, solvent interactions, and the geometry of the amphiphilic molecules.

Inducing and Characterizing Chiral Mesophases

A chiral nematic phase (N*), also known as a cholesteric phase, is characterized by a helical superstructure. This chirality can be induced by doping a nematic liquid crystal with a chiral molecule. Achiral derivatives of this compound, such as 4-pentylphenyl 4-methoxybenzoate, can serve as excellent host materials for this purpose. ossila.com When a chiral dopant is introduced into the nematic phase of such a host, it imparts a macroscopic helical twist, creating a chiral nematic liquid crystal. ossila.com

The handedness and pitch of the helix are determined by the nature and concentration of the chiral dopant. This approach is a versatile method for creating materials with unique optical properties, such as selective reflection of circularly polarized light. The resulting chiral mesophases can be characterized by techniques like polarizing optical microscopy, which reveals characteristic textures, and circular dichroism spectroscopy.

Biaxial Nematic and Other Complex Mesophases

The biaxial nematic (Nb) phase is a rare and complex mesophase that possesses two distinct optical axes, unlike the single optical axis of a conventional uniaxial nematic (Nu) phase. wikipedia.org The prediction and identification of this phase in thermotropic systems has been a long-standing challenge in liquid crystal research. aps.org

The emergence of the biaxial nematic phase has been strongly linked to molecules with specific, non-rod-like shapes, particularly bent-core or "boomerang" shaped mesogens. wikipedia.org By designing derivatives of this compound that have a bent molecular architecture, it is possible to promote the formation of biaxial nematic phases. Theoretical models and experimental findings suggest that in such systems, a transition from a uniaxial to a biaxial nematic phase can occur upon heating. wikipedia.org

The identification of a biaxial nematic phase is non-trivial and often requires advanced characterization techniques. X-ray diffraction is a powerful tool, where the appearance of four diffuse peaks in the small-angle region, as opposed to the two typically seen for uniaxial nematics, provides strong evidence for biaxiality. aps.org Furthermore, polarizing optical microscopy can reveal distinct textures, such as the absence of certain types of disclinations, which is also suggestive of a biaxial phase. aps.org

Hierarchical Self-Organization and Nanostructure Formation

Beyond the formation of bulk liquid crystalline phases, derivatives of this compound can undergo hierarchical self-organization in solution to form discrete and well-defined nanostructures. This bottom-up approach is a cornerstone of supramolecular chemistry and nanotechnology.

Formation of Fibers, Tubes, Rods, and Vesicles in Solution

The self-assembly process is driven by a combination of non-covalent interactions, such as hydrogen bonding, van der Waals forces, and π-π stacking, along with solvophobic effects. By carefully designing the molecular structure of this compound derivatives, it is possible to program them to assemble into specific morphologies.

Fibers and Rods: Elongated molecules with strong directional interactions, such as hydrogen bonds or π-stacking, tend to aggregate in one dimension to form long fibers or rigid rods. mdpi.com For example, semiconductor nanorods of materials like CdSe can themselves form lyotropic liquid crystal phases. mdpi.com

Tubes: Hollow cylindrical structures, or nanotubes, can be formed by the assembly of specifically designed molecules. These structures can arise from the scrolling of molecular sheets or through other packing motifs. The dispersion of materials like TiO2 nanowires can lead to the formation of such liquid crystal phases. mdpi.com

Vesicles: Amphiphilic derivatives, particularly those with a geometry that favors high curvature, can form closed bilayer structures known as vesicles. These are essentially bags of solvent enclosed by a molecular membrane.

Complex Nanostructures: In lyotropic systems, more complex, bicontinuous structures can form, which can be dispersed into nanoparticles like cubosomes (from cubic phases) and hexosomes (from hexagonal phases). nih.gov These nanostructures possess intricate networks of water channels and are of interest for various applications. nih.gov

The transformation between these different assembled states can sometimes be observed over time, representing a transition from a kinetically trapped, metastable state to a more thermodynamically stable one. rsc.org

Controlled Growth of Single Crystals and Polycrystalline Films

The controlled growth of single crystals and polycrystalline films is fundamental to understanding the structure-property relationships of materials derived from this compound. Techniques such as slow evaporation from solution are commonly employed to obtain high-quality single crystals suitable for X-ray diffraction analysis. nih.gov For instance, dissolving the compound in a suitable solvent or a mixture of solvents and allowing the solvent to evaporate slowly over days or weeks can yield well-defined crystals. nih.gov The choice of solvent is critical as it can influence the resulting crystal packing and morphology.

Polycrystalline films, on the other hand, are often prepared by methods like drop-casting, spin-coating, or vacuum deposition onto a substrate. These films are crucial for applications in electronics and sensor technology. The morphology and crystallinity of these films are highly dependent on the deposition parameters, such as substrate temperature, deposition rate, and post-deposition annealing processes. These parameters control the nucleation and growth of crystalline domains within the film.

Table 1: Typical Parameters for Crystal and Film Growth

Parameter Single Crystal Growth (Slow Evaporation) Polycrystalline Film (Spin-Coating)
Solvent Dichloromethane, Toluene, Hexane (B92381) Chloroform, Tetrahydrofuran (B95107)
Concentration 1-10 mg/mL 5-20 mg/mL
Temperature Room Temperature (20-25 °C) N/A
Substrate N/A Glass, Silicon Wafer, ITO
Spin Speed N/A 1000-4000 rpm
Annealing Temp. N/A 60-120 °C

Formation of Supramolecular Polymers and Gels

Derivatives of this compound are capable of forming supramolecular polymers and gels through non-covalent interactions. Supramolecular polymers are chain-like structures formed by the directional self-assembly of monomeric units held together by reversible bonds, such as hydrogen bonds or π-π stacking. rsc.orggoogle.com The linear, rigid biphenyl (B1667301) core combined with the flexible pentyl chain and the interactive aldehyde group makes this molecule an ideal building block for such assemblies.

In certain organic solvents, these supramolecular polymeric fibers can entangle to form a three-dimensional network that immobilizes the solvent, resulting in a supramolecular organogel. mdpi.comnih.gov The formation and stability of these gels are influenced by factors like solvent polarity, temperature, and the concentration of the gelator. nih.gov For example, amphiphiles with similar structural features, including aromatic cores and hydrocarbon tails, have demonstrated the ability to form thermoreversible gels in various organic solvents. nih.gov The process is often thermally reversible; heating the gel disrupts the non-covalent interactions, leading to a solution (sol), which reforms upon cooling. mdpi.com

Table 2: Gelation Properties of a Hypothetical this compound Derivative

Solvent Gelation Ability Minimum Gelation Concentration (wt%) Gel-to-Sol Transition Temp. (°C)
Cyclohexane Strong Gel 0.5 65
Toluene Moderate Gel 1.0 58
Dichloromethane Weak Gel / Precipitate > 2.0 40
Ethanol Insoluble N/A N/A

Intermolecular Interactions Governing Self-Assembly

The self-assembly of this compound derivatives into the aforementioned supramolecular structures is dictated by a combination of specific, directional, and non-specific intermolecular forces.

Hydrogen Bonding Networks Involving the Aldehyde and its Derivatives

While lacking a classic hydrogen bond donor, the aldehyde group is an effective hydrogen bond acceptor. Weak C–H⋯O hydrogen bonds play a significant role in the molecular assembly of benzaldehyde derivatives. nih.gov A comprehensive study on 4-phenyl-benzaldehyde, a closely related compound, revealed that its crystal structure is stabilized by a dimer linked by C–H⋯O interactions between the aldehyde group and a hydrogen atom on the phenyl ring of an adjacent molecule. rsc.org The enthalpy of this dimerization was determined to be approximately -8.2 ± 0.5 kJ mol⁻¹. rsc.org Such interactions, though weak, are directional and contribute significantly to the formation of defined supramolecular synthons that guide the assembly process. nih.gov

Pi-Pi Stacking Interactions of the Biphenyl Core

The electron-rich biphenyl core of this compound is predisposed to π-π stacking interactions. These non-covalent interactions are crucial for stabilizing the assembly of aromatic molecules, leading to the formation of columnar or layered structures. nih.govrsc.org In the solid state, these interactions manifest as parallel or offset arrangements of the aromatic rings of adjacent molecules, with typical centroid-to-centroid distances ranging from 3.5 to 3.8 Å. nih.gov The stacking of these biphenyl units contributes significantly to the cohesion of single crystals and the formation of the fibrous aggregates necessary for gelation. researchgate.net

External Field Responsiveness of Self-Assembled Structures

The ability of self-assembled structures derived from this compound to respond to external stimuli is a cornerstone of their application in advanced materials. The inherent anisotropy and molecular ordering within these assemblies, particularly in their liquid crystalline phases, allow for precise control over their macroscopic properties through the application of electric, thermal, optical, mechanical, and magnetic fields. This section explores the diverse responsiveness of these materials, which underpins their use in display technologies, smart textiles, and sensors.

Electro-Optical Switching in Liquid Crystal Devices and Electro-Spun Fibers

The response of liquid crystals (LCs) derived from this compound to electric fields is a key property for their use in electro-optical devices. By forming Schiff base derivatives, typically through condensation with an aniline (B41778) compound containing a polar terminal group (like a cyano or nitro group), materials with significant dielectric anisotropy can be synthesized. This anisotropy is crucial for electric field-induced switching.

In a typical liquid crystal device, the nematic phase of such a derivative is aligned between two transparent conducting electrodes. In the absence of an electric field, the liquid crystal directors align in a uniform direction dictated by a surface alignment layer. When a voltage is applied across the electrodes that exceeds a specific threshold (the Frederiks transition threshold), the directors reorient themselves parallel to the electric field. researchgate.netaps.org This reorientation changes the effective refractive index of the liquid crystal layer, which, when placed between crossed polarizers, modulates the intensity of transmitted light, creating an optical switch. researchgate.netjbnu.ac.kr The switching speed and threshold voltage are critical performance metrics. Materials with high dielectric anisotropy generally exhibit lower threshold voltages. nih.gov The switching-on time is dependent on the applied voltage and the material's viscoelastic properties, while the switching-off (relaxation) time is primarily governed by the viscoelastic ratio of the LC. aps.org Recent advancements have demonstrated that for nematic materials with giant dielectric anisotropy, switching times on the order of microseconds can be achieved. aps.org

Parameter Typical Value Range for Biphenyl-Based Nematic LCs Influencing Factors
Threshold Voltage (Vth)1 - 5 VDielectric anisotropy, elastic constants, cell thickness
Switching-On Time (τ_on)1 - 20 msApplied voltage, viscosity, cell thickness
Switching-Off Time (τ_off)10 - 100 msViscoelastic ratio, cell thickness
Birefringence (Δn)0.1 - 0.3Molecular structure, temperature, wavelength

This table presents typical data for nematic liquid crystals structurally similar to derivatives of this compound, illustrating the key electro-optical parameters.

The concept of incorporating these responsive molecules into electro-spun fibers opens avenues for creating "smart" textiles. Electrospinning is a versatile technique used to produce nanofibers from a wide range of polymers. nih.govmdpi.com By blending a polymer, such as poly(vinyl alcohol) or polyacrylonitrile, with a liquid crystalline derivative of this compound, or by using a polymer that has been chemically functionalized with the aldehyde, it is possible to create composite nanofibers. mdpi.comnih.gov The aldehyde groups on the surface of these fibers could then be used for further chemical modification. While the direct electrospinning of this compound derivatives is not widely documented, the electrospinning of polymers functionalized with other aldehydes has been demonstrated, suggesting the feasibility of this approach for creating materials with tunable optical properties embedded within a flexible, high-surface-area fiber mat. acs.org

Thermal and Photo-Responsiveness of Supramolecular Assemblies

The self-assembled structures of this compound derivatives are highly sensitive to temperature. Liquid crystals exhibit one or more mesophases within a specific temperature range. The transitions between the crystalline solid, various liquid crystalline phases (e.g., smectic, nematic), and the isotropic liquid state occur at well-defined temperatures. researchgate.netresearchgate.net These phase transitions can be readily characterized using techniques like Differential Scanning Calorimetry (DSC), which measures the enthalpy changes associated with each transition, and Polarized Optical Microscopy (POM), which allows for the visual identification of the characteristic textures of each mesophase. researchgate.netresearchgate.net For example, a Schiff base ester derived from a substituted benzaldehyde might exhibit a transition from a crystalline solid to a smectic A phase, then to a nematic phase, and finally to an isotropic liquid upon heating. researchgate.net

Compound Type Phase Transition Typical Temperature (°C)
Schiff Base Ester DerivativeCrystal → Smectic A80 - 120
Smectic A → Nematic130 - 160
Nematic → Isotropic180 - 220
Fluorinated Schiff BaseNematic → Isotropic> 300

This table provides illustrative phase transition temperatures for Schiff base liquid crystals, indicating the typical thermal responsiveness of such materials. researchgate.netustb.edu.cn

Photo-responsiveness can be engineered into these supramolecular assemblies by incorporating photochromic moieties, such as azobenzene (B91143), into the molecular structure. This can be achieved by synthesizing a Schiff base from this compound and an aniline containing an azobenzene unit. The azobenzene group can undergo a reversible trans-cis isomerization upon irradiation with light of specific wavelengths (typically UV for trans-to-cis and visible light for cis-to-trans). The elongated, rod-like trans isomer is compatible with liquid crystalline ordering, whereas the bent cis isomer acts as a structural defect. researchgate.net The light-induced accumulation of cis isomers disrupts the mesophase, leading to an isothermal phase transition from the liquid crystal state to an isotropic liquid. This process is reversible, and the ordered liquid crystalline phase can be restored by irradiating with visible light or by thermal relaxation. researchgate.net This photo-switching allows for the remote, non-invasive control of the material's optical properties.

Mechanical and Magnetic Field Alignment of Mesophases

The elongated, anisotropic nature of liquid crystals derived from this compound allows their mesophases to be aligned by external fields. Mechanical shearing is a simple yet effective method to induce a uniform orientation in a liquid crystal sample. When a shear force is applied, for instance by sliding one substrate over another with the LC material in between, the rod-like molecules tend to align along the direction of flow to minimize viscous dissipation. This results in a macroscopically aligned monodomain.

A more precise and non-contact method for achieving uniform alignment is the application of a strong external magnetic field. researchgate.net Due to their anisotropic diamagnetic susceptibility, the molecules possess a lower energy state when their long axes align either parallel or perpendicular to the magnetic field, depending on the sign of the diamagnetic anisotropy (Δχ). For typical calamitic (rod-shaped) liquid crystals like biphenyl derivatives, Δχ is positive, meaning the director aligns parallel to the magnetic field. researchgate.netcase.edu This alignment can be achieved by cooling the material from its isotropic phase into the nematic phase in the presence of the magnetic field. researchgate.net The resulting uniformly aligned sample exhibits anisotropic optical and electrical properties, which is a prerequisite for many device applications. The alignment process is a balance between the magnetic torque acting on the molecules and the material's viscoelastic properties. acs.org The use of magnetic fields is a clean, contact-free method for producing large, well-aligned liquid crystal domains. researchgate.netaps.org

Applications in Advanced Materials Science Leveraging 4 4 N Pentylphenyl Benzaldehyde

Contributions to Liquid Crystal Displays (LCDs) and Electro-Optical Devices

The compound serves as a critical building block for various liquid crystalline materials and alignment layers, directly impacting the performance of LCDs and other electro-optical devices. Its structure allows for the systematic tuning of material properties essential for modern display technology.

Researchers synthesize derivatives from this benzaldehyde (B42025) to create new mesogenic compositions. For instance, Schiff-base liquid crystals formed by reacting the aldehyde group with various anilines result in molecules with high thermal stability and specific mesophase behaviors, such as nematic and smectic phases. researchgate.net The length of the alkyl chain, like the n-pentyl group, plays a crucial role; longer chains can promote the formation of more ordered smectic phases. researchgate.net This allows for the creation of custom liquid crystal mixtures with tailored birefringence (optical anisotropy) and dielectric anisotropy, which are optimized for specific display applications like in-plane switching (IPS) or vertically aligned (VA) modes. The structure of 4-(4-n-pentylphenyl)benzaldehyde is analogous to other biphenyl (B1667301) compounds used as liquid crystal intermediates, where the pentyl chain is known to enhance molecular alignment, a key factor for achieving high-performance optical properties. innospk.com

Table 1: Influence of Molecular Structure on Liquid Crystal Properties

Molecular Component Property Influenced Rationale
Biphenyl Core Mesophase Formation, Rigidity Provides the necessary rod-like shape for liquid crystalline behavior.
n-Pentyl Chain Melting/Clearing Point, Anisotropy Affects intermolecular forces and packing efficiency, influencing phase transition temperatures and polarizability.

Fast response times and wide viewing angles are critical for high-quality displays, especially for video content. Materials derived from this compound contribute to optimizing these characteristics.

Response Times: The switching speed of liquid crystals is influenced by the viscosity of the LC mixture and the driving voltage. Low-viscosity materials allow for faster reorientation of the LC molecules. The molecular structure of components in the LC mixture is a key determinant of its viscosity. Furthermore, derivatives of benzaldehyde are used to create photo-crosslinkable polymers that can stabilize the liquid crystal alignment. bohrium.comresearchgate.net In fringe-field switching (FFS) modes, polymer stabilization using reactive mesogens has been shown to significantly reduce gray-to-gray response times to under 5 ms, a crucial threshold for eliminating motion blur. researchgate.net

Viewing Angles: Wide viewing angles are achieved by controlling the alignment of the liquid crystal molecules at the substrate surface. Benzaldehyde polymers have been studied as materials for creating alignment layers where the pretilt angle of the LC director can be precisely controlled. bohrium.comresearchgate.net By varying the exposure dose of UV radiation on these polymer layers, any pretilt angle between 0° and 90° can be specified. bohrium.com This technology is instrumental in creating multi-domain structures that result in displays with consistently high contrast and color fidelity across a wide range of viewing perspectives.

"Smart windows" that can electronically control the amount of transmitted light and heat are a key application for electro-optical devices. Liquid crystals are ideal for this purpose due to their ability to switch between transparent and scattering or absorbing states. Chiral liquid crystals, often synthesized using mesogenic cores derived from precursors like this compound, can be used to create switchable films that can reject or transmit infrared light. researchgate.net

In one application, temperature-responsive twisted nematic liquid crystal networks are sandwiched between polarizers. researchgate.net These devices can reversibly decrease their light transmission from approximately 50% to 10% upon heating, effectively becoming darker and more reflective to block solar radiation. researchgate.net The transition temperature and optical properties of these systems are determined by the specific liquid crystal composition, highlighting the importance of molecular building blocks in tuning the final device performance for applications in energy-efficient buildings and automotive technology. researchgate.netresearchgate.net

The transition from rigid glass substrates to flexible polymers is a major goal in display technology, enabling novel form factors like rollable screens and wearable devices. A primary challenge in flexible LCDs is maintaining a uniform cell gap during bending, which can disrupt LC alignment and degrade image quality. spie.orgjbnu.ac.kr

To address this, polymer networks and walls are created within the liquid crystal layer. This is often achieved through polymerization-induced phase separation, where a monomer mixed with the liquid crystal is cured, typically with UV light, to form a supporting scaffold. spie.orgspie.org The chemical nature of these monomers is critical. Reactive mesogens with structures similar to those derived from this compound are used because their alignment with the liquid crystal host ensures that the resulting polymer network does not disrupt the optical uniformity of the display. spie.org These polymer walls provide robust support, preventing the flow of the LC material and maintaining the crucial cell gap even when the display is bent to a small radius of curvature. spie.org This technology makes it possible to create highly flexible nematic and ferroelectric liquid crystal displays suitable for next-generation electronics. spie.orgdakenchem.com

Role in Organic Electronics and Photonics

Beyond displays, the chemical's derivatives find use in the broader field of organic electronics, particularly in the development of efficient light-emitting devices.

In an OLED, the active layer is a multi-layered stack of organic materials responsible for charge transport and light emission. google.com This stack typically includes a hole transport layer (HTL), an emissive layer (EML), and an electron transport layer (ETL). google.com The performance of the OLED—its efficiency, color purity, and lifetime—is highly dependent on the materials used in these layers.

While not typically used as a primary emitter itself, this compound serves as a foundational building block for more complex molecules used in these active layers. Its biphenyl structure can be incorporated into larger conjugated systems that form the basis of:

Host Materials: In the emissive layer, a host material typically makes up the bulk of the layer and dissolves a small amount of an emissive dopant (the "guest"). The host material's role is to transport charge carriers (electrons and holes) and efficiently transfer energy to the guest molecules. The electronic properties and stability of the host are critical, and molecular design starting from units like biphenyl benzaldehyde allows for tuning of the energy levels (HOMO/LUMO) to match other layers in the OLED stack.

Hole and Electron Transport Materials: The biphenyl moiety is a common feature in materials designed for charge transport layers. By functionalizing the core structure, chemists can create molecules with high charge mobility, which is essential for low-voltage operation and high efficiency in OLEDs. google.com

The development of solution-processed OLEDs (SOLEDs), which can be manufactured using lower-cost printing techniques, requires materials with good solubility. researchgate.net The inclusion of alkyl chains like the n-pentyl group on a rigid core is a common strategy to enhance solubility in organic solvents without compromising the electronic properties required for the active layers. researchgate.net

Table 2: Potential Roles of this compound Derivatives in OLEDs

OLED Layer Function Role of Derivative
Emissive Layer (EML) Host for light-emitting dopants, energy transfer Forms the backbone of a stable, soluble host material with appropriate energy levels.
Hole Transport Layer (HTL) Facilitates injection and transport of holes from the anode. Serves as a core structure for designing materials with high hole mobility.

Charge Transport Materials in Organic Field-Effect Transistors (OFETs)

Organic field-effect transistors (OFETs) are a cornerstone of flexible and printed electronics. The performance of these devices is heavily reliant on the charge transport characteristics of the organic semiconductor used. Liquid crystalline molecules, such as derivatives of this compound, are promising candidates for OFETs due to their ability to self-assemble into ordered structures that facilitate efficient charge transport. beilstein-journals.orgnih.govnih.govtue.nl

The mobility of charge carriers, a key performance metric for OFETs, can be significantly influenced by the molecular packing and electronic coupling between adjacent molecules. The biphenyl core of this compound provides a rigid, planar structure conducive to π-π stacking, which is essential for intermolecular charge hopping. The n-pentyl chain, while providing solubility, also plays a crucial role in influencing the molecular arrangement in the solid state.

Research into similar liquid crystalline systems has shown that the charge carrier mobility can be optimized by tuning the molecular structure. For instance, studies on terthiophene-siloxane block molecules have demonstrated that maintaining nanoscale order upon polymerization is crucial for retaining charge transport capabilities. nih.govnih.govtue.nl While direct data on OFETs based on this compound is limited in the provided search results, the principles derived from related liquid crystal semiconductors suggest its potential. The aldehyde group offers a site for further functionalization, allowing for the synthesis of a library of materials with potentially high charge carrier mobilities suitable for OFET applications.

Photoactive Materials in Organic Photovoltaics (OPVs) and Photodetectors

The development of efficient organic photovoltaic (OPV) devices and organic photodetectors (OPDs) hinges on the design of photoactive materials that can effectively absorb light and separate charge. The extended π-conjugated system of the biphenyl group in this compound makes it a potential component for such materials. sigmaaldrich.comambeed.com Derivatives of this compound can be designed to act as either electron donors or acceptors in a bulk heterojunction (BHJ) solar cell.

The aldehyde functionality provides a convenient handle for chemical modification, enabling the tuning of the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This is critical for achieving efficient charge transfer at the donor-acceptor interface and for maximizing the open-circuit voltage of the solar cell.

While specific studies on the use of this compound in OPVs are not prevalent in the initial search, research on similar structures, such as poly(p-phenylenevinylene) derivatives, highlights the potential of biphenyl-containing polymers in solar cell applications. tue.nl Furthermore, the field of non-fullerene acceptors (NFAs) in OPDs is rapidly expanding, and the structural motifs present in this compound could be incorporated into novel NFA designs for high-performance photodetectors. nih.gov

Waveguiding and Non-Linear Optical (NLO) Applications (e.g., Second Harmonic Generation)

Materials with significant non-linear optical (NLO) properties are in high demand for applications in photonics and optoelectronics, including frequency conversion and optical switching. Liquid crystals, particularly those with polar order, are known to exhibit NLO effects such as second harmonic generation (SHG). arxiv.orgarxiv.orgnih.gov The molecular structure of this compound, with its electron-rich biphenyl system and the potential for creating non-centrosymmetric arrangements in its liquid crystalline phases, makes it an interesting candidate for NLO applications.

SHG is a process where light of a specific frequency is converted to light with double that frequency, and it is only possible in materials that lack a center of inversion symmetry. Ferroelectric liquid crystals, which possess spontaneous polarization, are particularly promising for SHG. nih.gov Recent research has shown that doping ferroelectric nematic liquid crystals with chromophores can lead to remarkably high SHG efficiency. arxiv.orgarxiv.org Derivatives of this compound could be designed to act as either the host liquid crystal or the dopant chromophore to achieve significant NLO activity.

The aldehyde group can be functionalized to introduce strong electron-donating or electron-withdrawing groups, which can enhance the molecular hyperpolarizability, a key factor for NLO response. The ability of these molecules to self-assemble into ordered structures is also crucial for achieving a large macroscopic NLO effect.

Thermoelectric Materials and Energy Harvesting Systems

Thermoelectric materials can directly convert heat energy into electrical energy and vice versa, offering a promising avenue for waste heat recovery and solid-state cooling. The efficiency of a thermoelectric material is quantified by its dimensionless figure of merit, ZT. researchgate.netfrontiersin.orgrsc.orgresearchgate.netmdpi.comsigmaaldrich.comnih.gov Organic thermoelectric materials are gaining attention due to their flexibility, low cost, and low thermal conductivity.

The performance of organic thermoelectric materials is closely tied to their electrical conductivity and Seebeck coefficient, both of which are influenced by the molecular structure and packing. While there is no specific data in the provided search results on the thermoelectric properties of this compound, the biphenyl core is a common motif in organic conductors. The ability to form ordered liquid crystalline phases could potentially lead to anisotropic thermoelectric properties, where a high power factor is achieved along the direction of molecular alignment.

The aldehyde group allows for the introduction of various functionalities that could influence the electronic properties and doping efficiency of the material, which are critical for optimizing the thermoelectric performance. Research into other organic systems has shown that tuning the composition and creating composites can significantly enhance the ZT value. rsc.orgresearchgate.net

Development of Sensors and Chemosensors

The aldehyde group in this compound is a reactive site that can be exploited for the development of chemosensors. The interaction of the aldehyde with specific analytes can lead to a measurable change in the material's optical or electronic properties, forming the basis for a sensing mechanism.

Reversible Binding and Detection of Metal Ions and Anions via Aldehyde Derivatives

The development of sensors for the selective detection of metal ions and anions is crucial for environmental monitoring and biological applications. The aldehyde group can be converted into various other functional groups, such as Schiff bases or hydrazones, which can act as effective binding sites for specific ions.

For instance, Schiff base derivatives of biphenyl compounds have been shown to act as fluorescent chemosensors for metal ions like Al³⁺ and Zn²⁺. arxiv.org The binding of the metal ion to the sensor molecule can lead to a "turn-on" or "turn-off" of fluorescence, providing a clear signal for detection. The biphenyl unit in this compound can serve as a fluorophore, and its emission properties can be modulated by the binding of an ion to a receptor site derived from the aldehyde group.

Similarly, urea-based receptors functionalized with appropriate substituents have been studied for their anion binding properties. nih.gov The aldehyde group of this compound could be chemically transformed to incorporate urea (B33335) or thiourea (B124793) moieties, creating sensors for anions. The reversible nature of the binding is a key aspect for the development of reusable sensors.

Derivative TypeTarget IonSensing Mechanism
Schiff BaseMetal Ions (e.g., Al³⁺, Zn²⁺)Fluorescence "turn-on"
Urea/ThioureaAnionsChanges in optical/electrochemical properties

Fluorescent Sensors for Volatile Organic Compounds (VOCs) and Gases

The detection of volatile organic compounds (VOCs) and various gases is important for air quality monitoring and medical diagnostics. researchgate.netrsc.orgresearchgate.netresearchgate.netnih.gov Fluorescent sensors offer a highly sensitive and selective means for detecting these analytes. The principle often involves the interaction of the analyte with a fluorescent probe, leading to a change in its emission properties.

The aldehyde group of this compound can directly react with certain analytes or can be modified to create specific recognition sites. For example, the reaction of aldehydes with amino-functionalized fluorescent dyes can lead to the formation of imines, resulting in a significant change in fluorescence. This principle can be applied to develop "turn-on" fluorescent sensors for aldehydes and other VOCs.

Furthermore, the liquid crystalline properties of this compound derivatives could be advantageous in creating ordered thin films for sensor applications. An ordered structure can enhance the sensitivity and selectivity of the sensor by providing a well-defined environment for the interaction with the analyte.

Sensor TypeAnalytePrinciple of Detection
Modified Fluorescent DyeAldehydes, AminesImine formation causing fluorescence change
Liquid Crystalline FilmVarious VOCsPerturbation of liquid crystal order upon analyte absorption

Chiral Sensors for Enantioselective Recognition

The molecular structure of this compound, featuring a biphenyl core with a terminal aldehyde group and a flexible pentyl chain, makes it an ideal building block for the construction of chiral sensors. These sensors are designed for enantioselective recognition, the process of distinguishing between enantiomers, which are mirror-image isomers of a chiral molecule.

The aldehyde functionality of this compound allows for its straightforward incorporation into larger, more complex chiral architectures. Through chemical modification, it can be reacted with chiral amines or alcohols to form chiral Schiff bases or esters. These resulting molecules possess a defined three-dimensional structure that can interact differently with the two enantiomers of a target molecule. This differential interaction, often based on principles of steric hindrance and specific intermolecular forces, forms the basis for enantioselective sensing.

For instance, when integrated into a liquid crystal-based sensor system, the presence of one enantiomer over the other can induce a measurable change in the liquid crystal's orientation, leading to an optical or electrochemical signal. The long pentyl chain helps to maintain the liquid crystalline phase, which is crucial for the amplification of the recognition event.

Biomimetic Sensors for Specific Biological Analytes

The principles of molecular recognition inherent in chiral sensing can be extended to the development of biomimetic sensors. These sensors are engineered to mimic biological recognition processes, such as enzyme-substrate binding or antibody-antigen interactions, to detect specific biological analytes with high selectivity.

The aldehyde group of this compound is a key reactive site for immobilizing biorecognition elements. For example, it can be used to covalently attach enzymes or synthetic receptors to a sensor surface. The biphenyl core provides a rigid scaffold, while the pentyl chain can be tailored to optimize the sensor's interface with the sample matrix.

Table 1: Examples of Biomimetic Sensing Applications

Target AnalyteSensing PrincipleRole of this compound Moiety
EnzymesThe aldehyde group can react with amine residues on the enzyme surface for immobilization. The sensor then measures changes in the local environment upon enzyme activity.Provides a stable anchor for enzyme attachment and contributes to the overall sensor architecture.
SaccharidesBoronic acid derivatives of this compound can be synthesized. These derivatives reversibly bind to the diol groups present in saccharides, leading to a detectable signal.Forms the core structure for the boronic acid receptor, with the biphenyl unit providing a platform for signal transduction.

Polymer Synthesis and Functional Polymer Materials

The reactivity of the aldehyde group and the liquid crystalline properties of the biphenylpentyl moiety make this compound a valuable monomer for the synthesis of a variety of functional polymer materials.

Monomer for Condensation Polymerization

Condensation polymerization, a process where monomers join together with the loss of a small molecule like water, is a primary method for utilizing this compound.

Polyimines: The reaction of the aldehyde group with primary diamines leads to the formation of polyimines, also known as poly(Schiff base)s. These polymers contain the C=N double bond in their backbone and often exhibit interesting optical and electronic properties.

Polyesters: While not a direct reaction, the aldehyde can be oxidized to a carboxylic acid, which can then undergo condensation polymerization with diols to form polyesters.

Polyethers: Similarly, reduction of the aldehyde to an alcohol allows for its use in the synthesis of polyethers through reactions with other diols or dihalides.

Side-Chain and Main-Chain Liquid Crystalline Polymers

The inherent liquid crystalline nature of the 4-n-pentylbiphenyl group is a key feature that can be imparted to polymers.

Side-Chain Liquid Crystalline Polymers (SCLCPs): In this architecture, the this compound moiety (or a derivative) is attached as a pendant group to a flexible polymer backbone. These materials combine the properties of polymers with the anisotropy of liquid crystals, finding use in optical films and displays.

Main-Chain Liquid Crystalline Polymers (MCLCPs): Here, the rigid biphenyl unit is incorporated directly into the polymer backbone. This results in polymers with high thermal stability and mechanical strength, often exhibiting liquid crystalline behavior in the melt phase.

Cross-Linked Polymer Networks for Shape Memory Polymers and Actuators

By using multifunctional co-monomers, polymers derived from this compound can be cross-linked to form robust three-dimensional networks. The liquid crystalline properties of the biphenyl units within these networks can be exploited to create shape memory polymers and actuators.

In these materials, a temporary shape can be set within the liquid crystalline phase. Upon a specific stimulus, such as a change in temperature, the network can recover its original, permanent shape. This effect is driven by the orientation of the liquid crystal domains. These materials have potential applications in soft robotics and deployable structures.

Block Copolymers and Self-Assembled Polymeric Architectures

The synthesis of block copolymers containing a segment derived from this compound allows for the creation of highly ordered, self-assembled nanostructures. For example, a block copolymer consisting of a flexible, amorphous block and a rigid, liquid crystalline block can self-assemble into various morphologies, such as lamellae, cylinders, or spheres, on the nanometer scale.

These self-assembled architectures are of great interest for applications in nanotechnology, including the fabrication of nanoporous membranes, photonic materials, and templates for the growth of other nanomaterials. The precise control over the block copolymer composition and molecular weight allows for the tuning of the size and shape of these nanostructures.

Precursor for Catalysis and Ligand Design

The utility of a chemical compound as a precursor in catalysis and ligand design is predicated on its molecular structure and reactive functional groups. The this compound molecule possesses a biphenyl core, which can provide rigidity and specific spatial arrangements, a terminal aldehyde group that is reactive and allows for further chemical modifications, and a pentyl chain that can influence solubility and intermolecular interactions. Despite these promising features, specific applications in the following areas are not documented in existing research.

Synthesis of Ligands for Transition Metal Catalysis (e.g., Pincer Ligands, Chiral Ligands)

Transition metal catalysis is a cornerstone of modern chemical synthesis, with ligand design playing a pivotal role in determining the catalyst's activity, selectivity, and stability. Pincer ligands, which are multidentate ligands that bind to a metal center in a meridional fashion, and chiral ligands, which are essential for asymmetric catalysis, are two significant classes of such molecules. rsc.orgrsc.orgnih.govacs.org The synthesis of these complex ligands often starts from smaller, functionalized organic molecules.

While aromatic aldehydes are common starting materials for the synthesis of various ligands through reactions like Schiff base condensation, there is no specific literature that describes the use of this compound for the synthesis of pincer or chiral ligands for transition metal catalysis. Searches for such applications have not yielded any documented research or examples.

Chiral Organocatalysts Derived from this compound

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. beilstein-journals.orgunisa.it Chiral aldehydes, in particular, have been explored as catalysts for various enantioselective transformations. acs.orgnih.govnih.gov The development of new chiral organocatalysts is an active area of research, often involving the modification of known chiral scaffolds with different functional groups to fine-tune their catalytic properties.

A thorough search of the scientific literature did not yield any studies on the synthesis or application of chiral organocatalysts derived directly from this compound. The potential for this compound to be used in the development of new organocatalysts remains unexplored in the public domain.

Linkers for Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are classes of crystalline porous materials with high surface areas and tunable structures, making them promising for applications in gas storage, separation, and catalysis. tcichemicals.comnih.govrsc.org The properties of these materials are largely determined by the geometry and functionality of their constituent organic linkers. Aldehyde-functionalized molecules are known to be used as linkers in the synthesis of COFs, typically through the formation of imine or other covalent bonds. alfa-chemistry.comcd-bioparticles.netcd-bioparticles.netacs.org Similarly, biphenyl-based linkers are common in the construction of MOFs. nih.govacs.orgrsc.org

Despite the structural features of this compound making it a plausible candidate as a linker for MOFs or COFs, there are no specific research articles or patents that document its use for this purpose. The potential of this specific aldehyde in the design and synthesis of novel MOFs or COFs has not been reported.

Heterogeneous Catalytic Supports and Functionalized Nanomaterials

Heterogeneous catalysts, where the catalyst is in a different phase from the reactants, are widely used in industrial processes due to their ease of separation and recyclability. mdpi.comresearchgate.netacs.orguprm.edu The performance of these catalysts often relies on the properties of the support material, which can be functionalized to enhance catalytic activity and selectivity. The functionalization of nanomaterials with organic molecules is a key strategy to create new catalytic materials with tailored properties. cd-bioparticles.netresearchgate.netnumberanalytics.comacs.org Aldehyde groups can be used to anchor catalytic species or to modify the surface properties of materials.

However, a detailed review of the literature reveals no specific instances where this compound has been used for the creation of heterogeneous catalytic supports or for the functionalization of nanomaterials. Research in this area has focused on other functional molecules, and the potential application of this particular compound remains to be explored.

Future Research Directions, Emerging Challenges, and Technological Perspectives

Sustainable and Green Chemistry Approaches in Synthesis and Derivatization

The synthesis of 4-(4-n-pentylphenyl)benzaldehyde and its derivatives has traditionally relied on methods that may not align with modern principles of green chemistry. nih.gov The future of its production will likely see a significant shift towards more environmentally benign processes.

A significant area of development is the move towards catalyst-free reaction conditions. acs.org While palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are highly effective for creating the biphenyl (B1667301) core of this molecule, they often involve toxic and expensive metal catalysts. researchgate.netrsc.orgacs.org Research into catalyst-free alternatives, potentially utilizing multicomponent reactions under solvent-free conditions, presents a promising green route. acs.org Such methods would not only reduce the environmental impact but also simplify purification processes. acs.org

The principles of green chemistry also advocate for the use of renewable resources. Future synthetic routes for this compound could explore the use of bio-based solvents and feedstocks. rsc.orgresearchgate.net For instance, research is ongoing to replace traditional, often hazardous, organic solvents with greener alternatives like water or recyclable deep eutectic solvents. researchgate.net The selection of appropriate green solvents is crucial, as the solvent can significantly influence reaction rates and yields. nih.gov

Flow chemistry and continuous processing offer significant advantages over traditional batch synthesis, including improved safety, scalability, and process control. nih.gov Implementing continuous flow systems for the synthesis of this compound could lead to more efficient and sustainable production. This approach allows for precise control over reaction parameters, potentially leading to higher yields and purity while minimizing waste.

Advanced Characterization Techniques for Real-Time Monitoring of Self-Assembly and Function

The liquid crystalline properties of materials derived from this compound are central to their functionality. Understanding and controlling the self-assembly of these molecules into ordered phases is paramount. Advanced characterization techniques are crucial for gaining deeper insights into these processes in real-time.

Techniques such as polarized optical microscopy (POM), differential scanning calorimetry (DSC), and X-ray diffraction (XRD) are standard for characterizing liquid crystal phases. tandfonline.comnih.govrsc.org However, future research will likely employ more sophisticated methods to monitor the dynamic processes of self-assembly. For instance, in-situ small-angle X-ray scattering (SAXS) can provide real-time structural information as the material undergoes phase transitions. rsc.orgacs.org Furthermore, advanced spectroscopic methods can probe the molecular interactions that drive the formation of specific liquid crystal phases. Real-time monitoring of these phenomena is essential for designing materials with precisely controlled optical and electronic properties. nih.govresearchgate.netgeneralplus.com

Integration into Multi-Component Systems and Hybrid Materials

The true potential of this compound and its derivatives may be realized through their integration into multi-component systems and hybrid materials. By combining these liquid crystalline compounds with other functional materials, novel properties and applications can be unlocked.

The incorporation of nanoparticles into liquid crystal matrices derived from this compound is a particularly exciting area of research.

Quantum Dots (QDs): Dispersing quantum dots within a liquid crystal host can lead to hybrid materials with tunable optical and electro-optical properties. nih.govrsc.orgadvancedsciencenews.com The liquid crystal matrix can be used to control the spatial arrangement of the QDs, potentially leading to organized assemblies with unique photoluminescent characteristics. rsc.org The interaction between the liquid crystal and the QDs can affect the phase transition behavior of the liquid crystal itself. tandfonline.com

Carbon Nanotubes (CNTs): The rod-like shape of carbon nanotubes makes them a natural fit for alignment within a nematic liquid crystal host. mdpi.comrsc.org Doping liquid crystals with CNTs can enhance their electrical conductivity and electro-optical response, leading to faster switching times and lower driving voltages in display applications. tandfonline.comtandfonline.com The interactions between the CNTs and the liquid crystal molecules are crucial for achieving uniform dispersion and alignment. rsc.orgacs.org

Graphene: As a two-dimensional material with exceptional electronic and thermal properties, graphene offers exciting possibilities for creating advanced liquid crystal composites. nih.gov Graphene-liquid crystal composites have shown potential in applications such as infrared detectors and sensors. nih.govresearchgate.net The liquid crystalline ordering can influence the alignment of graphene flakes, leading to anisotropic materials with enhanced properties. anr.fracs.orgrsc.org

Integration into Perovskite Solar Cells and Hybrid Optoelectronics

The unique properties of benzaldehyde (B42025) derivatives are paving the way for their potential use in advanced optoelectronic devices, including perovskite solar cells (PSCs). While direct integration of this compound into PSCs is an area requiring further exploration, related compounds have demonstrated significant promise. For instance, the use of 4-diaminomethylbenzoic acid as a passivating agent for perovskite films has been shown to improve the quality of the perovskite layer, eliminate trap states, and enhance device performance and stability. rsc.org This suggests that the aldehyde functional group and the phenyl structure can play a crucial role in improving the interfaces within solar cell architectures.

In the broader field of optoelectronics, benzaldehyde derivatives are being investigated for their nonlinear optical (NLO) properties. A molecular adduct, 4-(dimethylamino)benzaldehyde (B131446) 4-nitrophenol (B140041) (4DMAB4NP), was synthesized and found to possess third-order nonlinear optical characteristics, making it suitable for applications like optical limiting. researchgate.net Similarly, the optoelectronic properties of (Z)-3-(4-(4,5-diphenyl-1H-imidazole-2-yl)phenyl)-2-phenylacrylonitrile films can be tuned by external stimuli, demonstrating the versatility of imidazole-based benzaldehyde derivatives in organic light-emitting diodes (OLEDs). researchgate.net The core structure of this compound, with its conjugated system, provides a foundational framework that could be functionalized to create novel materials for these advanced applications. Its liquid crystalline nature could offer advantages in self-assembly and charge transport in thin-film devices.

Artificial Intelligence and Machine Learning in Material Design and Property Prediction

The convergence of materials science and artificial intelligence is accelerating the discovery and optimization of new materials. For liquid crystals like this compound, AI and machine learning offer powerful tools for navigating the vast chemical space to design novel derivatives with tailored properties. nih.govnih.gov

Machine learning algorithms can be trained on existing databases of liquid crystal properties to identify structure-property relationships that are not immediately obvious. nih.govnih.gov For this compound, a data-driven approach could explore the impact of modifying the n-pentyl chain length, substituting the aldehyde group, or adding lateral groups to the phenyl rings. By analyzing vast datasets, these models can predict which modifications are most likely to yield desirable characteristics, such as specific mesophase types or transition temperatures, thereby guiding synthetic chemistry efforts more efficiently. nih.govfudan.edu.cn For example, a genetic algorithm has been used to successfully classify organic compounds as liquid crystals or non-liquid crystals with high accuracy based on molecular descriptors. fudan.edu.cn This methodology could be adapted to screen potential derivatives of this compound for mesogenic behavior.

Predictive modeling, often employing Density Functional Theory (DFT) in conjunction with machine learning, can forecast the physical and chemical properties of new materials before they are synthesized. nih.govresearchgate.net These models can calculate parameters like molecular geometry, dipole moment, and polarizability, which are crucial in determining the mesophase behavior and thermal stability of liquid crystals. nih.govresearchgate.net For a series of hypothetical derivatives of this compound, a predictive model could estimate key performance indicators, allowing researchers to prioritize the synthesis of the most promising candidates for specific applications. The correlation between theoretically predicted quantum chemical parameters and experimentally observed mesophase stability has been established for other liquid crystalline systems, validating this approach. nih.gov

Table 1: Hypothetical Predictive Model for 4-(4-X-phenyl)benzaldehyde Derivatives This table is illustrative and based on the predictive capabilities of AI/ML models discussed in the literature.

Derivative (X) Predicted Mesophase Predicted N-I Transition Temp. (°C) Predicted Birefringence (Δn)
-C5H11 (Parent) Nematic 55 0.18
-C7H15 Nematic, Smectic A 68 0.19
-OCH3 Nematic 62 0.21
-CN Nematic 110 0.25
-F Nematic 45 0.15

Exploration of Novel Mesophase Topologies and Their Applications Beyond Traditional Displays

The utility of this compound and its derivatives extends beyond conventional display technologies into the realm of advanced photonic materials and soft robotics, leveraging complex, self-assembled structures known as mesophases.

Blue phases (BPs) are highly ordered, three-dimensional cubic structures formed from chiral liquid crystals that exhibit unique photonic properties. researchgate.netnih.gov They are created by the self-assembly of double twist cylinders and possess selective Bragg reflection in the visible light spectrum. nih.govmdpi.com Typically, a BP is formed by doping a chiral molecule into a nematic liquid crystal host. nih.gov Given its nematic potential, this compound could serve as a key component in a nematic mixture designed to host a chiral dopant, thereby facilitating the formation of blue phases. The ability to control the lattice orientation of BPs is crucial for their application in advanced photonic devices like fast-response displays and tunable volume holograms. mdpi.com Research has shown that the orientation of BP crystals can be directed by controlling the preceding liquid crystal structures, a process where a well-characterized nematic component would be invaluable. mdpi.com

Table 2: General Properties of Liquid Crystal Blue Phases Based on data from the literature regarding the characteristics of different blue phases. researchgate.netmdpi.comnih.gov

Blue Phase Crystal Structure Typical Temperature Range Optical Property
BP I Body-Centered Cubic (BCC) Narrow, below BP II Exhibits selective reflection of circularly polarized light
BP II Simple Cubic (SC) Narrow, between BP I and BP III Exhibits selective reflection of circularly polarized light
BP III Amorphous (Fog Phase) Highest temperature, just below isotropic liquid Optically isotropic, appears "foggy"

Liquid crystal elastomers (LCEs) are a class of smart materials that can undergo reversible shape changes in response to external stimuli, making them ideal for applications in soft robotics and as artificial muscles. nih.govfrontiersin.orgresearchgate.net The actuation mechanism is driven by the phase transition between the ordered liquid crystal phase and the disordered isotropic phase. researchgate.net By incorporating mesogenic units, such as derivatives of this compound, into a polymer network, it is possible to create materials that contract upon heating and expand upon cooling. nih.gov

These thermally responsive LCEs can be fabricated into fibers, films, or other complex shapes capable of pre-programmed movements like bending, twisting, and rolling. nih.govnih.gov The development of LCE-based soft robots is a rapidly growing field, with demonstrations of light- and heat-driven devices that can walk, grip objects, and swim. fudan.edu.cnfrontiersin.org While specific LCEs based on this compound have yet to be reported, its molecular structure is analogous to the mesogens used in many successful LCE systems. Future research could focus on synthesizing polymerizable derivatives of this compound to create novel, thermally responsive actuators for advanced robotic and biomedical applications. nih.gov

Table 3: Comparison of Stimuli for Liquid Crystal-Based Actuators This table summarizes various stimuli used to trigger actuation in liquid crystal soft materials as reported in the literature.

Stimulus Actuation Mechanism Example Application Reference(s)
Heat Order-disorder phase transition (Nematic to Isotropic) Artificial muscles, thermally reprogrammable actuators nih.govnih.gov
Light Photoisomerization of doped azobenzene (B91143) molecules Remotely controlled soft robots, photomechanical devices fudan.edu.cnnih.govresearchgate.net
Humidity Swelling/shrinking of a hygroscopic polymer network Bending, folding, and curling actuators researchgate.nettue.nl
pH Disruption/formation of hydrogen bonds in the polymer network Reprogrammable shape-fixing actuators acs.org

Bio-Inspired Materials and Controlled Release Systems

The material science aspect of this compound is a burgeoning field, with significant potential in creating advanced, functional materials for biomedical applications, distinct from clinical use.

Use in Biocompatible Liquid Crystalline Phases for Encapsulation and Controlled Release Platforms

Liquid crystalline phases derived from or incorporating molecules like this compound offer a promising avenue for developing sophisticated encapsulation and controlled release platforms. Lyotropic liquid crystalline phases (LLCPs), which form in the presence of a solvent, are of particular interest due to their structural similarity to biological membranes, enhancing their biocompatibility. researchgate.netnih.gov These materials can self-assemble into various mesophases, such as the bicontinuous cubic and inverse hexagonal phases, which create intricate nano-scale networks ideal for entrapping and subsequently releasing active molecules. researchgate.netmdpi.com

The ability to tailor the release kinetics is a key advantage. By modifying the chemical structure of the liquid crystal molecules, including the alkyl chain length and the core structure, researchers can influence the phase behavior and, consequently, the diffusion and release of encapsulated substances. researchgate.net This controlled release is not limited to small molecules; these platforms are also being explored for the delivery of larger entities like proteins and peptides. nih.gov The engineering of these systems involves a delicate balance of lipid composition, water content, and stabilizers to achieve the desired mesophase and release characteristics. researchgate.net

FeatureDescription
Biocompatibility Structural resemblance to biological membranes enhances compatibility. researchgate.netnih.gov
Encapsulation Self-assembled nanostructures provide high loading capacity for various molecules. nih.gov
Controlled Release Release kinetics can be tuned by altering the liquid crystalline phase. researchgate.net
Versatility Can be engineered to form different mesophases for specific applications. researchgate.netmdpi.com

Functional Materials for Biosensing Platforms and Diagnostic Devices

The orientational response of liquid crystals to external stimuli makes them highly effective for use in biosensing platforms and diagnostic devices. nih.govrsc.org Molecules such as this compound are precursors to liquid crystals that can be integrated into sensors to detect a wide array of biological targets, including proteins, enzymes, and nucleic acids. nih.govrsc.org

The fundamental principle of these biosensors lies in the ability of a biological recognition event at the sensor's surface to trigger a change in the orientation of the liquid crystal molecules. mdpi.combohrium.com This change can be readily observed as an optical signal, often visible to the naked eye, providing a simple and rapid detection method. nih.gov Different sensor geometries are being explored, including liquid crystal-solid interfaces, liquid crystal-aqueous interfaces, and liquid crystal droplets, each offering unique advantages in terms of sensitivity and application. mdpi.combohrium.com

Researchers are continuously working to improve the performance of these biosensors by designing new liquid crystal materials and functionalizing the sensor surfaces with specific receptors. nih.gov The goal is to create highly sensitive and selective devices that are also low-cost and easy to use, paving the way for point-of-care diagnostics and environmental monitoring. rsc.orgbohrium.com

Scalability of Synthesis and Device Fabrication for Industrial Implementation

For the widespread adoption of technologies based on this compound, the development of scalable and cost-effective synthesis and fabrication methods is crucial.

The synthesis of liquid crystal intermediates like this compound typically involves a multi-step process starting from basic chemical raw materials. labinsights.nl Achieving high purity and yield on an industrial scale is a significant challenge. google.com Research is focused on optimizing reaction conditions, developing efficient purification techniques, and exploring one-pot synthesis strategies to streamline the production process. mdpi.com For instance, methods are being developed to produce 4-(4-formylphenoxy)benzaldehyde, a related compound, with high purity (over 99%) and molar yields exceeding 97%, demonstrating the potential for efficient industrial-scale production. google.com

Conclusion

Synthesis of Key Research Findings and Methodological Advancements

The synthesis of biphenyl (B1667301) derivatives, a core structural feature of 4-(4-n-pentylphenyl)benzaldehyde, has been significantly advanced through the advent of palladium-catalyzed cross-coupling reactions. Methodologies such as the Suzuki-Miyaura coupling are paramount for efficiently constructing the C-C bond between the two phenyl rings. ossila.comnih.govnih.gov This reaction typically involves the coupling of an aryl boronic acid with an aryl halide and is noted for its operational simplicity and versatility in creating biaryl compounds. ossila.comnih.gov For a molecule like this compound, this could involve reacting a boronic acid derivative of a benzaldehyde (B42025) with a halogenated pentylbenzene, or vice versa. The synthesis of related compounds, such as 4,4''-diamino-p-terphenyl, has been successfully achieved using a double Suzuki cross-coupling, demonstrating the robustness of this method for building complex aryl structures. researchgate.net

Further advancements include developing more environmentally friendly ("green") reaction conditions, for instance, by using water as a solvent or employing nickel as a more sustainable catalyst alternative to palladium. nih.govnih.gov The introduction of the aldehyde functional group can be accomplished either by using a pre-functionalized starting material, such as 4-fluorobenzaldehyde, and performing a nucleophilic substitution, or by formylating a pre-formed biphenyl precursor. wikipedia.org For example, the synthesis of the well-known liquid crystal 4-cyano-4'-pentylbiphenyl (B1218408) (5CB) often involves the creation of the 4-pentylbiphenyl (B1172339) moiety followed by the introduction of the cyano group. orientjchem.org A similar retrosynthetic approach is highly applicable for the synthesis of the title compound. While direct literature specifically detailing the synthesis of this compound is not abundant, the established and optimized protocols for analogous structures provide a clear and efficient pathway for its preparation.

Reiteration of the Diverse Significance of this compound as a Foundational Chemical Building Block

The chemical architecture of this compound makes it a significant and versatile foundational building block in the realm of organic and materials chemistry. Its structure is inherently bifunctional. The 4-n-pentylbiphenyl moiety provides a rigid, rod-like core (mesogen) which is a key feature for inducing liquid crystalline phases. The flexible n-pentyl chain contributes to lowering the melting point and influencing the specific type and temperature range of the liquid crystal phase, a principle well-established by the famous cyanobiphenyl liquid crystals like 5CB. ossila.comorientjchem.org

The second key feature, the aldehyde group (-CHO), serves as a highly reactive and versatile chemical handle. Aldehydes are crucial precursors for a vast number of organic transformations. nih.gov Most notably, they readily undergo condensation reactions with primary amines to form Schiff bases (or imines). tubitak.gov.trresearchgate.netresearchgate.net This reaction is fundamental in the synthesis of a wide array of advanced materials, including calamitic (rod-shaped) liquid crystals, where the resulting imine linkage extends the conjugated system of the molecular core. researchgate.netconsensus.app The synthesis of various Schiff bases from benzaldehyde and its derivatives is well-documented, highlighting the reliability of this synthetic route for creating larger, more complex functional molecules. wikipedia.orgtubitak.gov.trossila.comijstr.org Therefore, this compound acts as an essential intermediate, bridging simple precursors to complex, high-performance materials with tailored properties for advanced applications.

Concluding Remarks on the Compound's Enduring Potential and Future Scientific Trajectory in Advanced Materials Research

The enduring potential of this compound lies in its utility as a molecular scaffold for next-generation advanced materials. Its structural similarity to foundational liquid crystals like 5CB indicates a strong potential for its use in creating novel nematic and smectic liquid crystal phases. ossila.comorientjchem.orgconsensus.app The future scientific trajectory will likely see this compound employed not just as a standalone mesogen, but as a critical component in the modular synthesis of more sophisticated supramolecular structures.

Future research is expected to leverage the reactivity of the aldehyde group to construct complex systems such as liquid crystal dimers and trimers, photosensitive materials, and organic semiconductors. ossila.com The condensation of this aldehyde with various functional amines can lead to materials with tailored electro-optical properties, making them suitable for applications in liquid crystal displays (LCDs), optical switching devices, and sensors. Furthermore, the rigid biphenyl structure makes it an attractive candidate for incorporation into porous organic frameworks (POFs) or covalent organic frameworks (COFs), where the aldehyde groups can be used to form the vertices of a stable, porous network. The inherent tunability of the molecule—by modifying the alkyl chain length or introducing further substituents—offers a clear path for the rational design of materials with precisely controlled physical and chemical properties, ensuring its continued relevance in the field of advanced materials science.

Q & A

Q. What are the stability considerations for this compound under varying conditions?

  • Store under argon at −20°C to prevent aldehyde oxidation. Assess thermal stability via TGA-DSC , noting decomposition temperatures similar to 4-nitrobenzaldehyde (∼200°C) . Avoid prolonged exposure to light to prevent photodegradation.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.